molecular formula C17H21NO B1328405 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine CAS No. 946699-72-5

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Cat. No.: B1328405
CAS No.: 946699-72-5
M. Wt: 255.35 g/mol
InChI Key: NEPDLCJXOCBLGA-UHFFFAOYSA-N
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Description

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-tert-butylphenoxy)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-11-15(9-10-16(12)18)19-14-7-5-13(6-8-14)17(2,3)4/h5-11H,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPDLCJXOCBLGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Analysis and Synthetic Utility of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Executive Summary

This compound (hereafter referred to as TBPM-Amine ) is a specialized aromatic ether-amine intermediate. Structurally, it combines a lipophilic tert-butyl group, a flexible ether linkage, and a reactive ortho-toluidine core. This unique architecture positions it as a critical monomer in the synthesis of soluble, high-performance polyimides and as a scaffold in medicinal chemistry, particularly for kinase inhibitors where the diphenyl ether motif is prevalent.

This guide provides a comprehensive technical breakdown of TBPM-Amine, detailing its structural properties, a validated synthesis protocol, and its application spectrum in materials science and drug discovery.

Part 1: Chemical Identity & Structural Elucidation

The molecule is an aniline derivative defined by the presence of a bulky hydrophobic group and an ether bridge.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name 4-(4-tert-butylphenoxy)-2-methylaniline
Molecular Formula

Molecular Weight 255.36 g/mol
Core Motif Diphenyl Ether (DPE)
Key Substituents tert-Butyl (Lipophilicity), Methyl (Steric/Electronic modulation)
CAS Registry Note: Isomers exist (e.g., 3-methyl variant CAS 946698-80-2). Verify specific lot.
Predicted LogP ~4.8 (Highly Lipophilic)
Physical State Off-white to pale yellow crystalline solid
Structural Visualization

The following diagram illustrates the connectivity, highlighting the ether linkage that disrupts conjugation (enhancing transparency in polymers) and the tert-butyl group that disrupts packing (enhancing solubility).

ChemicalStructure cluster_ringA cluster_ringB A1 C1 (NH2) A2 C2 (CH3) A1->A2 A3 C3 A2->A3 A4 C4 (Ether) A3->A4 A5 C5 A4->A5 Ether O (Ether Link) A4->Ether  C-O Bond A6 C6 A5->A6 A6->A1 B1 C1' Ether->B1 B2 C2' B1->B2 B4 C4' (t-Butyl) B2->B4 B3 C3' B3->B1 B4->B3

Figure 1: Connectivity map of TBPM-Amine showing the central ether linkage connecting the substituted aniline and phenol rings.

Part 2: Validated Synthesis Protocol

The synthesis of TBPM-Amine follows a robust two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This pathway is preferred over Ullmann coupling for its higher yields and milder conditions when using activated nitrobenzenes.
Step 1: Ether Formation ( )
  • Reactants: 4-Fluoro-2-methyl-1-nitrobenzene + 4-tert-Butylphenol.

  • Catalyst/Base: Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or DMSO (Polar aprotic is critical to solvate the phenoxide anion).

Step 2: Nitro Reduction
  • Reactants: Nitro-intermediate + Hydrogen Source.[1]

  • Catalyst: Palladium on Carbon (Pd/C) or Iron/Ammonium Chloride (Fe/NH4Cl) for chemoselectivity.

Detailed Workflow
  • Charge: Dissolve 4-tert-butylphenol (1.0 eq) in DMF. Add

    
     (1.2 eq). Stir at 100°C for 1 hour to generate the phenoxide.
    
  • Coupling: Add 4-Fluoro-2-methyl-1-nitrobenzene (1.0 eq). Heat to 140°C for 4–6 hours. Monitor by TLC/HPLC for disappearance of the fluoride.

  • Workup: Pour into ice water. Filter the precipitated nitro-intermediate. Recrystallize from Ethanol.[2]

  • Reduction: Dissolve intermediate in Ethanol/THF. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi (or use Hydrazine hydrate reflux).

  • Isolation: Filter catalyst over Celite. Concentrate filtrate. Recrystallize final amine from Hexane/Ethyl Acetate.[3]

SynthesisPathway Start Reactants: 4-Fluoro-2-methylnitrobenzene + 4-tert-Butylphenol Step1 Step 1: S_NAr Coupling (K2CO3, DMF, 140°C) Start->Step1 Base Activation Inter Intermediate: 4-(4-tert-butylphenoxy)-2-methylnitrobenzene Step1->Inter Ether Bond Formation Step2 Step 2: Reduction (H2, Pd/C, EtOH) Inter->Step2 Nitro Reduction Product Product: TBPM-Amine Step2->Product Isolation & Purification

Figure 2: Synthetic workflow for TBPM-Amine via the nitro-reduction route.

Part 3: Applications & Strategic Utility

High-Performance Polyimides

TBPM-Amine is a premium monomer for polyimide synthesis. Standard aromatic polyimides (like Kapton) are often insoluble and deeply colored due to strong Charge Transfer Complex (CTC) formation.

  • Mechanism: The tert-butyl group introduces steric bulk, increasing free volume and solubility. The ether linkage breaks the conjugation along the backbone, reducing CTC formation.

  • Result: Polyimides derived from TBPM-Amine exhibit high optical transparency and solubility in organic solvents (CHCl3, NMP) without sacrificing thermal stability (

    
    ).
    
Pharmaceutical Scaffolds (Kinase Inhibitors)

The diphenyl ether moiety is a "privileged structure" in medicinal chemistry, found in drugs like Vandetanib (VEGFR inhibitor).

  • Utility: TBPM-Amine serves as a key building block. The amine allows for amide coupling (to heterocycles), while the tert-butyl group provides a hydrophobic anchor to interact with deep hydrophobic pockets in enzyme active sites.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized material, the following spectroscopic signals must be confirmed. Absence of these signals indicates incomplete reaction.

Table 2: Expected Spectroscopic Signatures

TechniqueSignalInterpretation
1H NMR

1.30 ppm (s, 9H)
tert-butyl group (Validation of Fragment B)
1H NMR

2.15 ppm (s, 3H)
Methyl group on aniline ring
1H NMR

3.5–5.0 ppm (br s, 2H)

protons (Disappears with

shake)
IR 3300–3400

N-H stretching (Primary Amine)
IR 1240

C-O-C asymmetric stretch (Ether Linkage)
MS (ESI)

256.1

Protonated molecular ion

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • PubChem. 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine (Isomer Analog Data). National Library of Medicine. Retrieved from

  • ChemicalBook. 4-tert-Butylaniline Synthesis and Analogs. Retrieved from

  • Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate (Vandetanib Intermediate). (Demonstrates ether synthesis logic). Retrieved from

Sources

A Comprehensive Technical Guide to the Solubility of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine, a compound of interest in contemporary chemical research and development. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to offer a comprehensive understanding of its behavior in various organic solvents.

Introduction: Understanding the Significance of Solubility

Solubility is a critical physicochemical parameter that profoundly influences the viability of a chemical compound in numerous applications, from reaction kinetics and purification to formulation and bioavailability in pharmaceutical contexts. For this compound (Molecular Formula: C₁₇H₂₁NO, Molecular Weight: 255.35 g/mol ), a molecule with a significant nonpolar character, understanding its solubility profile is paramount for its effective utilization.[1][2] This guide will elucidate the principles governing its solubility and provide robust protocols for its empirical determination.

The structure of this compound, characterized by two aromatic rings, a tert-butyl group, and a polar amine functional group, suggests a nuanced solubility behavior that will be explored in detail. The general principle of "like dissolves like" serves as a foundational concept, predicting that the compound's large nonpolar surface area will favor solubility in nonpolar organic solvents, while the presence of a hydrogen-bonding amine group may impart some solubility in more polar environments.[3]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following factors are key determinants of its solubility in organic solvents:

  • Van der Waals Forces: The extensive aromatic and aliphatic hydrocarbon portions of the molecule give rise to significant London dispersion forces, favoring interactions with nonpolar solvents.

  • Dipole-Dipole Interactions: The ether linkage and the amine group introduce polarity, allowing for dipole-dipole interactions with polar aprotic solvents.

  • Hydrogen Bonding: The primary amine group (-NH₂) can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This suggests potential solubility in protic solvents, although this may be limited by the overall lipophilicity of the molecule. A similar compound, 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine, has a computed XLogP3 of 4.8, indicating a high degree of lipophilicity.[4]

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighDominated by van der Waals forces between the large nonpolar regions of the solute and solvent.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to HighDipole-dipole interactions and van der Waals forces contribute to solubility.
Polar Protic Methanol, Ethanol, IsopropanolLow to ModerateThe energetic cost of disrupting the strong hydrogen bonding network of the alcohol may not be fully compensated by the solute-solvent interactions, despite the potential for hydrogen bonding with the amine group.
Highly Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents are strong hydrogen bond acceptors and have significant polar and nonpolar character, allowing them to effectively solvate a wide range of compounds.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a reliable method for the qualitative and semi-quantitative determination of the solubility of this compound. This method is based on the "excess solid" approach, where a known amount of solute is added to a known volume of solvent.[5]

Materials and Equipment
  • This compound (solid)

  • A range of organic solvents (e.g., Hexane, Toluene, Diethyl Ether, Acetone, Ethyl Acetate, Dichloromethane, Methanol, Ethanol, Isopropanol, DMSO, DMF)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_mixing Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Solute add_solid Add Solute to Solvent prep_solid->add_solid prep_solvent Measure Solvent Volume prep_solvent->add_solid mix Vortex & Equilibrate (e.g., 24h at 25°C) add_solid->mix centrifuge Centrifuge to Pellet Undissolved Solid mix->centrifuge sample Collect Supernatant centrifuge->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Stock Solutions (for quantitative analysis): Prepare a stock solution of this compound in a highly soluble solvent (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). This will be used to create a calibration curve for HPLC or UV-Vis analysis.

  • Sample Preparation: a. Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a glass vial. b. Add a precise volume of the desired organic solvent (e.g., 1 mL) to the vial.[6]

  • Equilibration: a. Tightly cap the vials. b. Vigorously mix the samples using a vortex mixer for 1-2 minutes. c. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: a. After equilibration, visually inspect the vials for any undissolved solid. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet any remaining solid.

  • Analysis: a. Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. b. For quantitative analysis, dilute the supernatant with a suitable solvent to fall within the linear range of the calibration curve. c. Analyze the diluted supernatant using a validated HPLC or UV-Vis method to determine the concentration of the dissolved solute. d. The solubility is then reported in units such as mg/mL or mol/L.

Self-Validating System and Trustworthiness

The integrity of this protocol is ensured by incorporating several self-validating checks:

  • Visual Inspection: A preliminary assessment of solubility can be made by observing the presence or absence of undissolved solid after equilibration.

  • Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. The solubility value should remain constant once equilibrium is achieved.

  • Mass Balance: For a more rigorous validation, the amount of undissolved solid can be collected, dried, and weighed. The sum of the dissolved and undissolved solute should approximate the initial amount of solute added.

Data Interpretation and Logical Relationships

The relationship between solvent properties and the solubility of this compound can be visualized as follows:

Solubility_Factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties solute_np Large Nonpolar Surface Area solubility Solubility solute_np->solubility Van der Waals Forces (High Affinity) solute_p Polar Amine Group (H-bond donor/acceptor) solute_p->solubility H-Bonding & Dipole-Dipole (Moderate Affinity) solvent_np Nonpolar Solvents (e.g., Hexane) solvent_np->solubility Favors Nonpolar Solutes solvent_pa Polar Aprotic Solvents (e.g., Acetone) solvent_pa->solubility Balances Polarity & Nonpolarity solvent_pp Polar Protic Solvents (e.g., Ethanol) solvent_pp->solubility H-Bonding Competition

Caption: Factors influencing the solubility of the target compound.

Conclusion

The solubility of this compound in organic solvents is a complex interplay of its structural features and the properties of the solvent. While its significant nonpolar character suggests high solubility in nonpolar solvents, the presence of a polar amine group allows for interactions with more polar media. The experimental protocol detailed in this guide provides a robust framework for accurately determining its solubility profile, which is essential for its effective application in research and development. By understanding the theoretical underpinnings and applying rigorous experimental techniques, scientists can confidently harness the potential of this compound.

References

  • Academia.edu. (2024, September 24). Solubility test for Organic Compounds. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 45075285, 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine. [Link]

Sources

An In-Depth Technical Guide to the Toxicity Profile and Handling Precautions for Phenoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Phenoxy Aniline Derivatives

Phenoxy aniline derivatives represent a versatile class of aromatic compounds, characterized by a core structure where a phenoxy group and an amino group are attached to a benzene ring. This structural motif is the foundation for a wide array of molecules with significant applications across various industries. They are integral intermediates in the synthesis of dyes, agrochemicals such as herbicides, and a growing number of pharmacologically active agents, including neuroprotective compounds.[1][2][3] However, this chemical versatility also brings a complex and often hazardous toxicological profile.

As with many aromatic amines, the biological activity of phenoxy aniline derivatives is a double-edged sword.[4] Their utility is shadowed by potential risks to human health and the environment, including skin and eye irritation, sensitization, and concerns regarding mutagenicity and carcinogenicity.[5][6][7] Exposure can occur through inhalation, ingestion, or dermal absorption, with the latter being a particularly significant route due to the lipophilic nature of many of these compounds.[7][8] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the known toxicity profiles of these compounds, outlines robust protocols for their assessment, and establishes clear, actionable guidelines for safe handling to mitigate risk in a laboratory setting.

Section 1: Mechanisms of Toxicity

The toxicity of phenoxy aniline derivatives is not monolithic; it is deeply intertwined with the specific substitution patterns on both the aniline and phenoxy rings. However, several common mechanistic themes have emerged from studies on the broader class of aromatic amines.

Metabolic Activation and Genotoxicity

A primary concern with aromatic amines is their potential for metabolic activation into reactive electrophilic species that can form covalent adducts with cellular macromolecules, including DNA. This process is a well-established mechanism for chemical carcinogenesis.[9]

The metabolic activation cascade is often initiated by cytochrome P450 (CYP) enzymes in the liver.[9] The amino group is oxidized to a hydroxylamine, which can then be further activated by esterification (e.g., by N-acetyltransferases or sulfotransferases) to form a highly reactive nitrenium ion. This electrophile can attack nucleophilic sites on DNA bases, primarily guanine, leading to the formation of DNA adducts. If these adducts are not repaired by cellular machinery, they can lead to mutations during DNA replication, a critical initiating event in carcinogenesis.[9]

For instance, o-anisidine (2-methoxyaniline), a related aromatic amine, has been shown to be activated by human hepatic microsomes, particularly by CYP2E1 and CYP1A2 enzymes, to form DNA adducts in the urinary bladder of rats, its target organ for carcinogenicity.[9] This provides a strong mechanistic basis for suspecting a similar genotoxic potential in phenoxy aniline derivatives. The International Agency for Research on Cancer (IARC) has classified aniline as "probably carcinogenic to humans (Group 2A)" based on strong mechanistic evidence and sufficient evidence of carcinogenicity in experimental animals.[10]

Toxicity_Pathway cluster_0 Phase I Metabolism (Liver) cluster_1 Phase II Activation cluster_2 Cellular Damage Phenoxy_Aniline Phenoxy Aniline Derivative Hydroxylamine N-hydroxyl-phenoxy aniline Phenoxy_Aniline->Hydroxylamine CYP450 (e.g., CYP2E1, CYP1A2) Nitrenium_Ion Reactive Nitrenium Ion Hydroxylamine->Nitrenium_Ion Esterification (e.g., NAT, SULT) DNA DNA Nitrenium_Ion->DNA Attacks Nucleophilic Sites DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation If not repaired Cancer Carcinogenesis Mutation->Cancer

Caption: Metabolic activation pathway of phenoxy aniline derivatives leading to potential genotoxicity.

Oxidative Stress and Methemoglobinemia

A hallmark of aniline and its derivatives is the induction of methemoglobinemia.[11][12] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding and transporting oxygen. This leads to functional anemia and cyanosis (a bluish discoloration of the skin and mucous membranes), with symptoms including headache, dizziness, weakness, and at high concentrations, respiratory distress and cardiovascular collapse.[11][12]

The mechanism involves a futile redox cycle. Aniline derivatives are metabolized to compounds like phenylhydroxylamine, which can directly oxidize hemoglobin. In the process, the metabolite is regenerated, allowing it to oxidize multiple hemoglobin molecules, and reactive oxygen species (ROS) are produced, contributing to oxidative stress.[13] This oxidative burden can also lead to hemolysis (destruction of red blood cells), placing further stress on the spleen, the primary site for clearing damaged red blood cells.[13][14] Chronic splenic stress is a proposed mode of action for the development of spleen tumors observed in animal studies with aniline.[13]

Neurotoxicity

Certain aniline derivatives have demonstrated specific neurotoxic effects. Studies on aniline itself have shown that it can induce spongy changes in the white matter of the spinal cord and certain cranial nerves in rats, particularly in younger animals.[14][15] The underlying mechanism appears to be intramyelinic edema, caused by a splitting of the myelin sheath, while the axons themselves are often preserved.[15] While the direct translation of these findings to all phenoxy aniline derivatives requires specific investigation, it highlights a potential for this class of compounds to target the central and peripheral nervous systems.

Section 2: Toxicological Profiles of Representative Derivatives

The toxicity of phenoxy aniline derivatives can vary significantly based on their specific chemical structure. Below is a summary of hazard information for the parent compound, 4-phenoxyaniline, which serves as a baseline for understanding the potential risks.

CompoundCAS NumberKey Toxicological EndpointsGHS Hazard StatementsReferences
4-Phenoxyaniline 139-59-3Acute Oral Toxicity; Skin & Eye Irritation; Skin Sensitization; Suspected Mutagenicity & Carcinogenicity; Aquatic ToxicityH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritationH341: Suspected of causing genetic defectsH351: Suspected of causing cancerH400: Very toxic to aquatic life[2][5][6][16]
2-Phenoxyaniline 2688-84-8Skin, Eye, and Respiratory IrritationLow acute toxicity is generally noted, but should be handled with care as an irritant.[3]

Note: This table is not exhaustive. Researchers must consult the specific Safety Data Sheet (SDS) for any derivative being used.

Section 3: Experimental Protocols for Toxicity Assessment

To ensure the safety of novel phenoxy aniline derivatives developed in research, a tiered approach to toxicity testing is essential. The following protocols are foundational for an initial hazard assessment. These methods are aligned with internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, which provide a framework for generating data that can be mutually accepted across countries.[17][18]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[19][20] It is a rapid and cost-effective screening tool to determine the general toxicity of a compound to cultured cells.[21][22]

Objective: To determine the concentration of a phenoxy aniline derivative that reduces the viability of a cultured cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of serial dilutions to be tested.

  • Treatment: Remove the culture medium from the cells and replace it with a medium containing the various concentrations of the test compound. Include vehicle-only controls and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[19]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted method for assessing the mutagenic potential of a chemical.[23][24][25] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and require it for growth).[23][26] The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

Objective: To evaluate the potential of a phenoxy aniline derivative to induce gene mutations.

Methodology:

  • Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).[23]

  • Metabolic Activation (S9 Mix): Since bacteria lack the metabolic enzymes found in mammals, the test is performed both with and without a rat liver extract known as the S9 mix.[23][24] This mix contains cytochrome P450 enzymes to simulate mammalian metabolism and detect compounds that are mutagenic only after activation.

  • Plate Incorporation Method:

    • To sterile tubes, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for the non-activation condition).[26]

    • Add molten top agar to each tube, vortex briefly, and pour the mixture onto minimal glucose agar plates (which lack histidine).[23]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[23]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher (typically ≥2-fold) than the spontaneous reversion rate observed in the negative control plates.

Caption: Workflow for the Ames test to assess the mutagenic potential of a compound.

Section 4: Safe Handling and Exposure Control

Given the potential hazards, a stringent safety culture and adherence to established protocols are paramount when working with phenoxy aniline derivatives.[27][28]

Engineering Controls

The first line of defense is to minimize exposure at the source.

  • Chemical Fume Hood: All work involving solid or volatile phenoxy aniline derivatives must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[29][30]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[31]

  • Designated Area: Establish a designated area within the lab specifically for working with these compounds. This area should be clearly marked with warning signs indicating the potential hazards (e.g., "WARNING: AROMATIC AMINE WORK AREA - POTENTIAL CARCINOGEN").[32]

Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[8][27]

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is recommended.Prevents skin contact and absorption. Aromatic amines are readily absorbed through the skin.[7][8]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of liquids or contact with solid particles.[29]
Body Protection A fully buttoned, long-sleeved lab coat.Protects skin and personal clothing from contamination.[5]
Footwear Closed-toe shoes.Prevents exposure from spills.[29]
Administrative Controls and Work Practices
  • Avoid Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling the compounds, even if gloves were worn.[29]

  • Transport: When transporting chemicals, use secondary containment (e.g., a plastic tub) to contain any potential spills.

  • Storage: Store phenoxy aniline derivatives in clearly labeled, tightly sealed containers in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[27][33]

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) and excess chemicals as hazardous waste in accordance with institutional and local regulations.[28]

Emergency Procedures

Immediate and correct response to an exposure is critical.[11][32]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[11][32]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[29][32]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[29]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[34]

  • Spill: For a small spill, trained personnel wearing appropriate PPE can clean it up using an inert absorbent material (e.g., vermiculite, sand). For large spills, evacuate the area, secure it, and contact the institution's environmental health and safety department.[29][32]

GHS_Pictograms cluster_Health Health Hazard cluster_Exclamation Exclamation Mark cluster_Environment Environment Health_Hazard Caption_Health Carcinogen Mutagen Reproductive Toxicity Target Organ Toxicity Exclamation_Mark Caption_Exclamation Irritant (skin/eye) Skin Sensitizer Acute Toxicity (harmful) Environment Caption_Environment Hazardous to the Aquatic Environment

Caption: Common GHS pictograms associated with the hazards of phenoxy aniline derivatives.

Conclusion

Phenoxy aniline derivatives are a class of compounds with immense potential in scientific and industrial applications. However, this potential is matched by significant toxicological risks that demand respect and careful management. A thorough understanding of their mechanisms of toxicity—from metabolic activation and genotoxicity to the induction of methemoglobinemia—is the foundation of a robust safety program. By implementing standardized toxicological assessments and adhering strictly to the multi-layered safety precautions outlined in this guide, including engineering controls, personal protective equipment, and emergency preparedness, researchers can mitigate the risks. This disciplined approach ensures that the scientific exploration of these valuable compounds can proceed responsibly, safeguarding the health of laboratory personnel and protecting the environment.

References

  • Ames Test Protocol. (2025, October 13). AAT Bioquest. [https://www.bio-protocol.org/e2 Ames Test Protocol]([Link] Ames Test Protocol)

  • Guidelines for the Testing of Chemicals. OECD. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. [Link]

  • OECD Test Guideline 425. National Toxicology Program. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Microbiology Notes. [Link]

  • Aniline. Washington State University - Environmental Health & Safety. [Link]

  • OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • OECD Guideline for Testing of Chemicals 420. (2001, December 17). OECD. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2018). SciSpace. [Link]

  • OECD Chemical Testing Guidelines 2025 Updated. (2025, June 27). Auxilife. [Link]

  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (2011). PMC - NIH. [Link]

  • The Ames Test. University of Massachusetts Amherst.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

  • Ames Test. Charles River Laboratories. [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2021). Springer Protocols. [Link]

  • Aniline | Medical Management Guidelines. (2014, October 21). CDC - ATSDR. [Link]

  • Aniline. Rutgers University - Environmental Health and Safety.
  • N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. (2014, July 17). PubMed. [Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines? (2024). Amtrade. [Link]

  • 4-Phenoxyaniline MSDS. (2025, August 20). Chemsrc. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. [Link]

  • Aniline and its salts - Evaluation statement. (2023, June 26). AICIS. [Link]

  • 3-Phenoxyaniline. PubChem - NIH. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (2024). Amtrade. [Link]

  • What are the health and safety guidelines for Aniline in workplaces? (2025, February 24). Knowledge - Sentry Air. [Link]

  • Cancer Mortality in Workers Exposed to Phenoxy Herbicides, Chlorophenols, and Dioxins. (1997, June 15). UNL Digital Commons. [Link]

  • Phenyl Ether- and Aniline-Containing 2-Aminoquinolines as Potent and Selective Inhibitors of Neuronal Nitric Oxide Synthase. (2016). PMC. [Link]

  • IARC Monographs Volume 127: Some Aromatic Amines and Related Compounds Questions & Answers. (2020, June 26). IARC. [Link]

  • Molecular Mechanism of Aniline Induced Spleen Toxicity and Neuron Toxicity in Experimental Rat Exposure: A Review. (2017). PMC - NIH. [Link]

  • Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. (2022). PMC. [Link]

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  • Neurotoxicity induced by a single oral dose of aniline in rats. (1990). PubMed. [Link]

  • Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine. (2005). PubMed. [Link]

  • Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. (2018, February 6). PubMed. [Link]

  • US6162832A - 2-Phenoxyaniline derivatives.

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An In-depth Technical Guide to 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine, a diaryl ether derivative with significant potential as a versatile building block in medicinal chemistry and a valuable tool in proteomics research. This document details the compound's chemical and physical properties, outlines established synthetic methodologies for its preparation, and explores its current and potential applications. Emphasis is placed on the practical aspects of its synthesis and characterization, providing researchers with the foundational knowledge required for its effective utilization in the laboratory.

Introduction

This compound, also known as 4-(4-tert-butylphenoxy)-2-methylaniline, belongs to the class of diaryl ethers, a structural motif frequently encountered in pharmaceuticals and biologically active molecules. The presence of a primary amine and a sterically hindered phenoxy group makes it an attractive scaffold for the synthesis of novel compounds with potential therapeutic applications. Its designation as a biochemical for proteomics research further highlights its utility in the exploration of protein structure and function. This guide aims to consolidate the available technical information on this compound, serving as a critical resource for professionals in drug discovery and chemical biology.

Molecular and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthetic and analytical workflows.

Molecular Formula and Weight

The fundamental molecular identity of this compound is defined by its chemical formula and molecular weight.

  • Chemical Formula: C₁₇H₂₁NO[1]

  • Molecular Weight: 255.35 g/mol [1]

Chemical Structure

The structural arrangement of this compound is depicted below:

Caption: Chemical structure of this compound.

Predicted Physical Properties
PropertyPredicted Value
Melting PointNot available
Boiling PointNot available
SolubilityInsoluble in water; soluble in organic solvents such as ethanol, methanol, and dichloromethane.
pKaNot available

Synthesis Methodologies

The synthesis of this compound primarily involves the formation of a diaryl ether bond. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. The choice between these methods often depends on the desired scale, substrate availability, and tolerance of functional groups.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.

Reaction Principle: This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.

Proposed Synthetic Route:

G reactant1 4-Bromo-2-methylaniline reagents CuI, Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF, Pyridine) Heat reactant1->reagents reactant2 4-tert-Butylphenol reactant2->reagents product This compound reagents->product

Caption: Ullmann condensation for the synthesis of the target compound.

Experimental Protocol (Generalized):

  • Reaction Setup: To a flame-dried reaction vessel, add 4-bromo-2-methylaniline, 4-tert-butylphenol, copper(I) iodide (catalytic amount), and a base (e.g., potassium carbonate).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Reaction: Heat the mixture to a high temperature (typically 120-200 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.

Reaction Principle: This method involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. While typically used for C-N bond formation, it has been adapted for C-O bond formation.

Proposed Synthetic Route:

G reactant1 4-Bromo-2-methylaniline reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos, BINAP) Base (e.g., Cs₂CO₃, K₃PO₄) Solvent (e.g., Toluene, Dioxane) Heat reactant1->reagents reactant2 4-tert-Butylphenol reactant2->reagents product This compound reagents->product

Caption: Buchwald-Hartwig reaction for the synthesis of the target compound.

Experimental Protocol (Generalized):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precursor (e.g., tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., cesium carbonate or potassium phosphate) in a reaction vessel.

  • Reagent Addition: Add 4-bromo-2-methylaniline, 4-tert-butylphenol, and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture (typically 80-120 °C) with stirring until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to yield the desired product.

Spectroscopic Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While a publicly available experimental spectrum for this specific molecule is not available, the expected spectral features can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, with their chemical shifts and coupling patterns being indicative of the substitution pattern. A singlet corresponding to the methyl group protons and a singlet for the tert-butyl group protons will be present. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display a unique signal for each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and -withdrawing effects of the substituents. The carbons of the methyl and tert-butyl groups will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 255.35.

  • Fragmentation Pattern: Common fragmentation pathways for diaryl ethers include cleavage of the ether bond. The fragmentation of the tert-butyl group (loss of a methyl or tert-butyl radical) is also a characteristic feature.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)3300-3500
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-2970
C=C Stretch (aromatic)1450-1600
C-O-C Stretch (ether)1200-1270
C-N Stretch (amine)1250-1340

Applications in Research and Development

This compound is a valuable intermediate with applications in several areas of chemical and biological research.

Medicinal Chemistry Building Block

The aniline and diaryl ether moieties are prevalent in many FDA-approved drugs. The primary amine of this compound serves as a key functional handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules. It can be used in the synthesis of:

  • Heterocyclic compounds: The amine can be used as a precursor for the synthesis of various nitrogen-containing heterocycles.

  • Amides and sulfonamides: Acylation or sulfonylation of the amine group can lead to a diverse library of compounds for structure-activity relationship (SAR) studies.

  • Substituted anilines: The aromatic ring can undergo further electrophilic substitution to introduce additional functional groups.

The tert-butyl group can enhance the lipophilicity of the final compounds, which can be advantageous for improving pharmacokinetic properties such as membrane permeability.

Proteomics Research

The designation of this compound as a "biochemical for proteomics research" suggests its potential use in various proteomic workflows. While specific applications are not widely documented, its structure lends itself to several possibilities:

  • Chemical Probes: The amine group can be functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups to create chemical probes for activity-based protein profiling (ABPP) or for identifying protein-protein interactions.

  • Affinity-based Proteomics: The molecule could be immobilized on a solid support to create an affinity matrix for the capture and identification of binding proteins from complex biological samples.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it could be used as a fragment in FBDD screens to identify initial hits that bind to a target protein of interest.

Illustrative Workflow for Proteomics Application:

G cluster_0 Probe Synthesis cluster_1 Target Identification A 4-[4-(Tert-butyl)phenoxy]- 2-methylphenylamine B Functionalization of Amine (e.g., with biotin or a photo-crosslinker) A->B C Purified Chemical Probe B->C D Incubate Probe with Cell Lysate or Protein Mixture C->D E Affinity Capture of Probe-Protein Complexes D->E F Elution and Digestion of Captured Proteins E->F G LC-MS/MS Analysis F->G H Protein Identification and Data Analysis G->H

Caption: A generalized workflow for the use of a functionalized derivative in an affinity-based proteomics experiment.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical compound with significant potential in both synthetic and biological research. Its well-defined structure and the presence of reactive functional groups make it an ideal starting material for the synthesis of more complex molecules in drug discovery programs. Furthermore, its potential as a tool in proteomics warrants further investigation to unlock its full capabilities in understanding cellular processes. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this versatile molecule in their scientific endeavors.

References

  • Murai, K., et al. (1974). Synthesis of n-methylaniline. U.S. Patent No. 3,819,709. Washington, DC: U.S.
  • Supporting Information - MPG.PuRe. [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
  • Chemical proteomics: terra incognita for novel drug target profiling. PMC. [Link]

  • Pharmaceutical Advances and Proteomics Researches. Brieflands. [Link]

  • Advances in Proteomic Techniques for Cytokine Analysis: Focus on Melanoma Research. MDPI. [Link]

  • QUANTITATIVE MASS SPECTROMETRY-BASED (CHEMO-)PROTEOMICS FOR THE CHARACTERIZATION OF MEP PATHWAY INHIBITORS. Publikationen der UdS - Universität des Saarlandes. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Formulation of Leuco Dyes Using 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine as a Novel Developer

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the use of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine as a color developer in leuco dye-based chromogenic systems. While classic developers like bisphenol A (BPA) are well-established, there is ongoing research into alternatives with potentially improved performance characteristics or safety profiles.[1] The structural features of this compound, specifically its phenolic-like character moderated by a bulky tert-butyl group and an ether linkage, suggest its potential as an effective proton donor for inducing the colored state of leuco dyes. These application notes will detail the theoretical basis, formulation protocols, and characterization methods for creating both pressure-sensitive (carbonless copy) and thermally-sensitive systems utilizing this novel developer.

Introduction: The Chemistry of Leuco Dye Systems

Leuco dyes are versatile chromophores that can exist in two forms: a colorless (leuco) state and a colored state.[2] The transformation between these states is typically reversible and can be triggered by external stimuli such as heat, pressure, or changes in pH.[2] This property makes them invaluable in a range of applications, including thermal paper, carbonless copy paper, and security inks.

The color-forming reaction in most common systems is an acid-base interaction. The three primary components are:

  • Color Former (Leuco Dye): An electron-donating organic compound, often a fluoran, phthalide, or spirolactone derivative, which is colorless in its neutral, lactone-ring closed form.

  • Developer (Acidic Component): An electron-accepting compound, typically a phenolic derivative or other acidic substance, that donates a proton to the leuco dye.[1][3] This protonation forces the lactone ring to open, creating a conjugated system that absorbs visible light, thus appearing colored.

  • Solvent/Matrix: A medium that dissolves the dye and developer, facilitating their interaction upon stimulation (e.g., melting in thermal paper).

The role of the developer is critical. Its acidity, steric hindrance, and melting point significantly influence the color intensity, stability, and the temperature at which the color change occurs. This compound is a compound whose structure suggests it can act as a proton donor, analogous to conventional phenolic developers.[4]

Proposed Mechanism of Action

The proposed mechanism for color development with this compound involves the protonation of the leuco dye. The amine group on the developer molecule can act as a proton donor, particularly in the presence of a solvent that facilitates the equilibrium. The bulky tert-butyl group may influence the kinetics of the color-forming and color-erasing reactions, potentially affecting the fade resistance and thermal response of the system.

G cluster_0 Colorless State (Lactone Ring Closed) cluster_1 Colored State (Lactone Ring Open) Leuco Leuco Dye (e.g., Crystal Violet Lactone) Colored Colored Dye-Developer Complex (Conjugated System) Leuco->Colored Protonation (Heat/Pressure) Developer 4-[4-(Tert-butyl)phenoxy] -2-methylphenylamine Colored->Leuco Deprotonation (Cooling/Removal of Pressure)

Caption: Reversible color-forming mechanism of a leuco dye system.

Materials and Equipment

Chemical Reagents
ReagentSupplierCAS NumberPurpose
This compoundSanta Cruz Biotech946698-80-2Color Developer
Crystal Violet Lactone (CVL)Sigma-Aldrich1552-42-7Color Former (Leuco Dye)
1,2-Bis(3,4-dimethylphenyl)ethaneTCI Chemicals7381-96-6Sensitizer (for thermal applications)
Poly(vinyl alcohol), 18-88MilliporeSigma9002-89-5Binder / Emulsifier
Gelatin, Type ASigma-Aldrich9000-70-8Microencapsulation Wall Material
Gum ArabicSigma-Aldrich9000-01-5Microencapsulation Wall Material
DiisopropylnaphthaleneAlfa Aesar38640-62-9Encapsulation Solvent
TolueneFisher Scientific108-88-3Solvent
Ethyl AcetateFisher Scientific141-78-6Solvent
Glutaraldehyde (25% in H₂O)Sigma-Aldrich111-30-8Cross-linking Agent

Note: Always consult the Safety Data Sheet (SDS) for each chemical before use.

Equipment
  • Magnetic stirrers with heating plates

  • High-shear homogenizer (e.g., Silverson or IKA)

  • Ball mill or attritor mill

  • Laboratory coating system (e.g., K-coater or drawdown bar)

  • Hot plate with precise temperature control

  • Microscope (for capsule visualization)

  • Spectrophotometer or colorimeter (for color analysis)

  • Differential Scanning Calorimeter (DSC) (optional, for thermal analysis)

Experimental Protocols

Protocol 1: Preparation of a Thermally-Sensitive Coating

This protocol describes the formulation of a direct thermal coating where the leuco dye, developer, and sensitizer are mixed in a binder and coated onto a paper substrate.

Causality Behind the Protocol: The key to a thermal system is bringing the reactive components into contact upon heating.[3][5] The sensitizer is a low-melting point solid that, when heated by a thermal printhead, melts and dissolves the leuco dye and developer, facilitating the proton transfer and color formation. The particle size of the components is critical for print resolution and sensitivity; hence, a milling step is essential.

Step-by-Step Methodology:

  • Preparation of Dispersion A (Developer & Sensitizer):

    • To a milling vessel, add 10 g of this compound, 20 g of 1,2-bis(3,4-dimethylphenyl)ethane (sensitizer), and 50 g of a 10% aqueous solution of poly(vinyl alcohol).

    • Add milling media (e.g., zirconia beads).

    • Mill at room temperature for 24 hours or until the average particle size is below 3 µm.

  • Preparation of Dispersion B (Leuco Dye):

    • In a separate milling vessel, add 5 g of Crystal Violet Lactone and 25 g of a 10% aqueous solution of poly(vinyl alcohol).

    • Mill until the average particle size is below 3 µm.

  • Formulation of the Thermal Coating:

    • In a beaker, combine Dispersion A and Dispersion B.

    • Add 10 g of a filler, such as calcium carbonate slurry, to improve paper whiteness and printhead contact.

    • Gently mix with a low-shear mixer for 15 minutes to ensure homogeneity.

  • Coating and Drying:

    • Apply the formulated coating to a base paper using a drawdown bar or K-coater to achieve a target coat weight of 4-6 g/m².

    • Dry the coated paper in an oven at 50-60°C for 5-10 minutes.

  • Characterization:

    • Test the thermal response by applying a heated probe or a thermal printhead at various temperatures.

    • Measure the color density (optical density) of the developed image using a spectrophotometer.

Caption: Workflow for the preparation of a thermally-sensitive paper.

Protocol 2: Microencapsulation of the Color Former for Carbonless Copy Paper

This protocol details the creation of a "Coated Back" (CB) sheet for carbonless copy systems.[6][7][8] The leuco dye is dissolved in an oil and encapsulated within a polymer shell. Pressure from writing ruptures these capsules, releasing the dye onto a "Coated Front" (CF) sheet containing the developer.

Causality Behind the Protocol: Microencapsulation is a process that isolates the leuco dye to prevent premature reaction with the developer.[6] Complex coacervation is a reliable method that uses the interaction between two oppositely charged polymers (gelatin and gum arabic) to form a shell around oil droplets containing the leuco dye. The shell is then hardened through cross-linking.

Step-by-Step Methodology:

  • Preparation of the Oil Phase (Internal Phase):

    • Dissolve 3 g of Crystal Violet Lactone in 100 g of diisopropylnaphthalene by heating to 80°C with stirring.

    • Cool the solution to 50°C. This is your internal phase.

  • Preparation of the Aqueous Phase and Emulsification:

    • In a 1 L beaker, dissolve 10 g of gelatin in 200 mL of deionized water at 50°C.

    • In a separate beaker, dissolve 10 g of gum arabic in 200 mL of deionized water at 50°C.

    • Add the gum arabic solution to the gelatin solution with stirring.

    • Slowly add the internal oil phase to the polymer solution while mixing with a high-shear homogenizer at 2000-3000 rpm to form an oil-in-water emulsion. The desired droplet size is typically 5-10 µm.

  • Coacervation (Shell Formation):

    • Once a stable emulsion is formed, begin to lower the pH of the system by slowly adding 10% acetic acid dropwise. Monitor the pH continuously. Coacervation (the formation of the polymer shell) will begin around pH 4.0-4.5.

    • Continue stirring at a lower speed (e.g., 300-500 rpm) with a standard magnetic stirrer.

  • Shell Hardening (Cross-linking):

    • Once the desired shell has formed (can be confirmed by microscopy), cool the mixture to 10°C in an ice bath.

    • Add 2 mL of 25% glutaraldehyde solution to cross-link and harden the capsule walls.

    • Allow the mixture to stir for at least 12 hours at 10°C.

  • Preparation of CB Coating and Application:

    • The resulting microcapsule slurry can be mixed with a binder (e.g., starch or PVA) and a spacer (e.g., cellulose fibers) to create the final CB coating.

    • Apply this coating to a paper substrate and dry.

Performance Evaluation and Data

A self-validating system requires quantitative assessment. The performance of the formulation using this compound should be compared against a standard developer like Bisphenol A (BPA).

ParameterTest MethodThis compoundBisphenol A (Control)Desired Outcome
Color Density (OD) Densitometer reading on a thermally printed area[Experimental Data][Experimental Data]High optical density, indicating efficient color formation.
Activation Temp. DSC or gradient hot plate[Experimental Data][Experimental Data]A sharp, well-defined activation temperature suitable for the application.
Image Stability OD measurement after 24h at 60°C[Experimental Data][Experimental Data]Minimal color fade, indicating good thermal stability of the colored complex.
Background Stability OD measurement of unprinted area after 24h at 60°C[Experimental Data][Experimental Data]Low background color development, indicating good stability of the leuco form.

*Note: The values in this table are placeholders. Actual experimental data must be generated to validate the formulation.

Conclusion and Future Directions

These application notes provide a foundational framework for the formulation and evaluation of leuco dye systems using this compound as a novel developer. The protocols are based on established principles of chromogenic chemistry and are designed to be self-validating through rigorous characterization. The structural characteristics of this developer suggest it is a promising candidate, though extensive optimization and stability testing are required to fully ascertain its commercial viability compared to industry-standard developers. Future work should focus on exploring a wider range of leuco dyes, sensitizers, and solvents in combination with this developer to map out its full performance profile.

References

  • ediss.sub.hamburg. (n.d.). Green developers for heat-sensitive layers of thermal paper. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US5741592A - Microsencapsulated system for thermal paper.
  • Google Patents. (n.d.). US20080233290A1 - Thermal Paper.
  • ediss.sub.hamburg. (n.d.). Green developers for heat-sensitive layers of thermal paper. Retrieved February 14, 2026, from [Link]

  • Minghong Masterbatch. (n.d.). Carbonless Paper Chemicals. Retrieved February 14, 2026, from [Link]

  • Dave the Printer. (2025, March 18). How Does Carbonless Paper Work? Retrieved February 14, 2026, from [Link]

  • Koehler Paper. (n.d.). How carbonless paper work. Retrieved February 14, 2026, from [Link]

  • Guy's E. Paper. (2021, August 24). Carbonless Paper Info: Best Practices & FAQ. Retrieved February 14, 2026, from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

[1]

Executive Summary & Chemical Profile

Target Molecule: 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine Class: Lipophilic Diphenyl Ether Aniline Primary Challenge: Balancing the basicity of the amine functionality against the high lipophilicity introduced by the tert-butyl and diphenyl ether moieties.[]

This guide addresses the purification of crude reaction mixtures, typically resulting from Ullmann-type coupling or Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction.[] The crude material often contains unreacted 4-tert-butylphenol, copper catalyst residues, and azo/hydrazo oxidation byproducts.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Basicity Weak Base (Aniline, pKa ~4-5)Amenable to acid-base extraction, but requires careful pH control to avoid salt hydrolysis.[]
Lipophilicity High (LogP > 4.5 est.)The tert-butyl group makes the neutral molecule highly soluble in non-polar solvents (Hexane, Toluene), increasing the risk of "oiling out" during crystallization.
Stability Oxidation SensitiveElectron-rich aniline ring is prone to air oxidation (red/brown discoloration).[]
Impurities Phenols, Cu/Pd salts, OligomersPhenolic starting materials are difficult to remove by simple silica chromatography due to similar polarity.

Pre-Purification Assessment (Go/No-Go)

Before committing to a bulk purification method, perform these rapid diagnostic checks:

  • TLC Analysis:

    • Mobile Phase: Hexane:Ethyl Acetate (4:1) + 1% Triethylamine (TEA).

    • Why TEA? It neutralizes silica acidity.[2] Without it, your amine will streak/tail, masking impurities.

  • Solubility Test:

    • Dissolve 50 mg in 1 mL dilute HCl (1M).

    • Observation: If the solution remains turbid or oily, your amine salt is highly lipophilic (common with tert-butyl groups). You may need a stronger acid or a biphasic extraction system.

Module 1: The "Workhorse" Protocol – Acid-Base Extraction[1]

This is the most efficient method to remove non-basic impurities (unreacted phenols, neutral oligomers) and copper catalysts.

The Logic

We exploit the amine's ability to form a water-soluble (or water-dispersible) salt, leaving neutral/acidic impurities in the organic phase.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude brown oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Volume: 10 mL solvent per gram of crude.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer 2x with 2M HCl .

    • Troubleshooting: If the amine hydrochloride salt precipitates as a solid or oil at the interface (common due to the tert-butyl group), do not discard . Add warm water or a small amount of Methanol (MeOH) to solubilize the salt into the aqueous layer.

  • Organic Wash:

    • Keep the Aqueous Acidic Layer (contains Product).

    • Discard the Organic Layer (contains Phenols/Neutrals).

    • Optional: Wash the aqueous layer once with fresh ether/hexane to remove trapped neutrals.

  • Basification & Recovery:

    • Cool the aqueous layer to 0-5°C.[]

    • Slowly basify with 6M NaOH or Sat. NaHCO₃ until pH > 10.

    • Observation: The product will precipitate as a white/off-white solid or oil.[]

  • Extraction: Extract the turbid aqueous mixture 3x with DCM. Dry over Na₂SO₄ and concentrate.

Workflow Diagram (Acid-Base Partitioning)

AcidBaseExtractionStartCrude Mixture(Amine + Phenols + Neutrals)DissolveDissolve in EtOAc/DCMStart->DissolveAcidWashWash with 2M HClDissolve->AcidWashPhaseSepPhase SeparationAcidWash->PhaseSepOrgLayerOrganic Layer(Contains Phenols/Neutrals)PhaseSep->OrgLayerTop PhaseAqLayerAqueous Acidic Layer(Contains Amine Salt)PhaseSep->AqLayerBottom PhaseDiscardDiscard / RecycleOrgLayer->DiscardBasifyBasify to pH > 10(NaOH/NaHCO3)AqLayer->BasifyExtractProductExtract into DCMDry & ConcentrateBasify->ExtractProductFinalPurified Amine(>95% Purity)ExtractProduct->Final

Caption: Logical flow for separating basic amine target from neutral/acidic impurities using pH manipulation.

Module 2: Crystallization Strategies

If the acid-base extraction yields a solid that is colored or <98% pure, recrystallization is required.

The Challenge: The tert-butyl group acts as a "grease ball," often causing the compound to separate as an oil (oiling out) rather than crystals.

Recommended Solvent Systems
SystemRatio (v/v)Best ForRisk Factor
Ethanol / Water Start with pure EtOH, add H₂O to turbidityGeneral purification.[]Medium. If water is added too fast, product oils out.
Hexane (or Heptane) PureRemoving polar tars.High. Product may be too soluble even at -20°C.
Hexane / EtOAc 10:1 to 5:1Balancing solubility.[]Low. Good for controlled crystallization.
Protocol: Anti-Solvent Crystallization (EtOH/Water)
  • Dissolve crude solid in the minimum amount of boiling Ethanol .

  • Optional: Add activated charcoal, boil for 5 mins, and hot filter (removes color/catalysts).

  • Remove from heat. Add warm water dropwise until a faint, persistent cloudiness appears.

  • Add 1-2 drops of Ethanol to clear the solution.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed.

    • Critical: Rapid cooling promotes oiling out.

  • Refrigerate at 4°C overnight.

Troubleshooting "Oiling Out"

If your product forms a bottom oily layer instead of crystals:

  • Reheat until the oil redissolves.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

  • Dilute: You may have too much anti-solvent (water). Add a small amount of the good solvent (EtOH).

Module 3: Catalyst Removal (Specific to Ullmann Coupling)

If your material has a persistent blue/green tint (Copper) or gray tint (Palladium), standard extraction may not suffice.

The Chelation Wash:

  • Dissolve crude in EtOAc.

  • Wash with 5% aqueous EDTA (disodium salt) or 10% Ammonium Hydroxide (NH₄OH) .

  • The aqueous layer will turn bright blue (Copper-Amine complex).

  • Repeat until the aqueous layer is colorless.

FAQ & Troubleshooting Guide

Q1: My product turned red/brown after drying. What happened? A: Anilines are sensitive to air oxidation.

  • Fix: Recrystallize in the presence of a pinch of Sodium Hydrosulfite (Na₂S₂O₄) or Ascorbic Acid to reduce colored impurities. Always dry under vacuum/Nitrogen.

Q2: During acid extraction, I formed a thick emulsion that won't separate. A: This is common with lipophilic amines.

  • Fix: Filter the emulsion through a pad of Celite (diatomaceous earth). If that fails, add Brine (Sat. NaCl) to increase the density of the aqueous phase, or add a small amount of Methanol to break surface tension.

Q3: The amine hydrochloride salt is soluble in the organic layer (DCM). A: The tert-butyl group makes the salt lipophilic.

  • Fix: Switch the organic solvent to Diethyl Ether or Hexane (the salt is less soluble in these). Alternatively, use a higher concentration of acid (3M HCl) to "salt out" the amine into the aqueous phase.

Q4: Can I use column chromatography? A: Yes, but as a last resort due to scale limits.

  • Protocol: Use Silica Gel neutralized with 1% Triethylamine.[2]

  • Eluent: Hexane:EtOAc (Gradient 10:1 → 4:1).

  • Note: Without TEA, the amine will bind irreversibly to acidic silica sites, leading to massive yield loss.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Chemistry Portal. Ullmann Reaction & Catalyst Removal. Available at: [Link]

  • Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer, 2009.

Technical Support Center: High-Purity Synthesis of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine (also known as 4-(4-tert-butylphenoxy)-2-methylaniline) is a critical intermediate often used in the synthesis of kinase inhibitors and advanced agrochemicals.

The synthesis typically follows a two-stage "Convergent Pathway":

  • Ether Formation: Nucleophilic Aromatic Substitution (

    
    ) or Ullmann Coupling between 4-tert-butylphenol and a 4-halo-2-methylnitrobenzene.
    
  • Nitro Reduction: Hydrogenation or chemical reduction of the nitro intermediate to the target aniline.

The Problem: Users frequently report purities stuck at 85-92%, often accompanied by a persistent reddish/brown discoloration or sticky consistency. This guide addresses the root causes of these impurities.

Part 1: The Coupling Phase (Ether Formation)

Q1: My LC-MS shows significant unreacted 4-tert-butylphenol. Why isn't the coupling driving to completion?

Diagnosis: This is likely due to steric hindrance and electronic deactivation . The tert-butyl group is bulky, and if you are using a mild base (like


) in a standard solvent, the phenoxide anion may not be nucleophilic enough to displace the halide, especially if the halide is a chloride rather than a fluoride.

The Fix:

  • Switch the Leaving Group: If you are using 4-chloro-2-methylnitrobenzene , switch to 4-fluoro-2-methylnitrobenzene . The fluoride ion is a better leaving group in

    
     reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate [1].
    
  • Upgrade the Base/Solvent System:

    • Standard:

      
       in DMF (Often stalls).
      
    • Optimized:

      
       in DMSO or NMP . Cesium is larger ("softer"), promoting better solubility and "nakedness" of the phenoxide anion, significantly increasing reaction rates [2].
      
Q2: I see a "dimer" impurity in the mass spec (M+ = ~298 or ~450). What is this?

Diagnosis:

  • Homocoupling (Biaryl formation): If you are using copper catalysis (Ullmann conditions), you may be generating 4,4'-di-tert-butylbiphenyl via oxidative homocoupling of the phenol or halide.

  • Ether Exchange: If using an alcohol solvent (like methanol/ethanol) with a strong base, the alkoxide may compete with the phenol, creating a methoxy-impurity (4-methoxy-2-methylnitrobenzene).

The Fix:

  • Strict Anaerobic Conditions: Degas your solvents. Copper-catalyzed homocoupling is accelerated by oxygen.

  • Solvent Exclusion: Never use primary alcohols as co-solvents in this step. Stick to polar aprotic solvents (DMSO, DMF, DMAc).

Part 2: The Reduction Phase (Nitro Amine)

Q3: The product is isolated as a dark red/orange oil instead of a pale solid. NMR shows the product, but the color persists.

Diagnosis: This is the classic signature of Azo or Azoxy contamination. During the reduction of the nitro group, the reaction proceeds through a Nitroso (


) and Hydroxylamine (

) intermediate. If these condense, they form colored Azo dimers (

). This often happens when the catalyst loading is too low or hydrogen pressure is insufficient [3].

The Fix:

  • Increase Hydrogen Pressure: If using catalytic hydrogenation (Pd/C), increase pressure from 1 atm (balloon) to 3-5 bar (Parr shaker).

  • Change Catalyst: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is often superior for preventing the accumulation of hydroxylamine intermediates [4].

  • Alternative Method (Iron Reduction): If hydrogenation continues to fail, use the Bechamp Reduction (Fe powder + catalytic HCl in Ethanol/Water). This method creates acidic conditions that prevent the condensation of nitroso intermediates into azo dyes.

Q4: My yield is low after workup. Where did the product go?

Diagnosis: Anilines are moderately basic. If you performed an acidic wash (e.g., to remove metal salts) and then discarded the aqueous layer without neutralizing, you threw away your product .

The Fix: See the "Self-Validating Purification System" below.

Part 3: The Self-Validating Purification System

Do not rely solely on column chromatography, which can cause aniline oxidation ("streaking" on silica). Use this Acid-Base Extraction Protocol to chemically separate the product from neutral impurities (unreacted phenol, azo dimers, non-basic side products).

Protocol: Acid-Base Isolation
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Extraction (The Trap):

    • Wash the organic layer with 1M HCl (aq) (

      
      ).
      
    • Chemistry: The amine becomes the water-soluble ammonium salt (

      
      ).
      
    • Validation: The impurities (phenols, azo dimers, nitro precursors) remain in the EtOAc layer.

  • Separation: Keep the Aqueous Layer . (Check pH to ensure it is < 2).

  • Base Release (The Recovery):

    • Cool the aqueous layer on ice.[1]

    • Slowly add 6M NaOH until pH > 12.

    • Chemistry: The ammonium salt is deprotonated back to the free amine, which precipitates or oils out.[2]

  • Final Extraction:

    • Extract the now-cloudy aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.[3]
      

Why this works: This method actively excludes the 4-tert-butylphenol (which is acidic and stays in the first organic wash) and neutral azo colors.

Part 4: Visualization & Logic Mapping

Diagram 1: Synthesis & Impurity Origin Map

This diagram traces the chemical pathway and highlights exactly where specific impurities are generated.

SynthesisPath Start Start: 4-tert-butylphenol + 4-halo-2-methylnitrobenzene Step1 Step 1: Coupling (SNAr / Ullmann) Start->Step1 Inter Intermediate: Nitro-Ether Step1->Inter Success Imp1 Impurity A: Unreacted Phenol (Due to Sterics) Step1->Imp1 Low Temp/Weak Base Imp2 Impurity B: Homocoupling Dimers (If Cu catalyst used) Step1->Imp2 O2 Leak/Cu Catalyst Step2 Step 2: Reduction (H2/Pd or Fe/HCl) Inter->Step2 Product Target: 4-[4-(t-butyl)phenoxy]-2-methylaniline Step2->Product Complete Red. Imp3 Impurity C: Azo/Azoxy Dimers (Red Color - Incomplete Red.) Step2->Imp3 Low H2 Pressure

Caption: Flowchart illustrating the two-step synthesis and the specific origin points of common impurities (Phenols, Dimers, Azo compounds).

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to determine the next step in your experiment.

Troubleshooting Start Issue Detected Color Is the product Red/Orange? Start->Color Purity Is Purity < 95%? Color->Purity No Azo Diagnosis: Azo Impurity Action: Increase H2 Pressure or Switch to Pt/C Color->Azo Yes Phenol Check LCMS: Excess Phenol? Purity->Phenol Yes Action1 Action: Use Acid-Base Extraction Protocol Phenol->Action1 Post-Rxn Workup Action2 Action: Switch to Cs2CO3 / DMSO Phenol->Action2 Pre-Rxn Optimization

Caption: Decision tree for diagnosing color issues (Azo contamination) vs. conversion issues (Phenol contamination).

Part 5: Summary Data Tables

Table 1: Reduction Method Comparison
MethodCatalyst SystemProsConsBest For
Hydrogenation Pd/C +

(1 atm)
Clean workupHigh risk of Azo (red) impuritiesSmall scale, high purity needs
High Pressure Pt/C +

(5 bar)
Complete conversionRequires Parr shaker/AutoclaveScaling up
Bechamp Fe powder + HClNo Azo impurities Messy iron sludge wasteSalvaging "red" batches
Transfer Pd/C + FormateMild, no gas cylinderVariable kineticsLab scale screening
Table 2: Coupling Reaction Optimization
VariableStandard ConditionOptimized Condition Reason
Leaving Group Chloride (-Cl)Fluoride (-F) Higher electronegativity stabilizes the transition state (

).
Base


"Cesium Effect": Higher solubility and reactivity in aprotic solvents.
Solvent DMFDMSO or NMP Higher boiling point and better solvation of the phenoxide anion.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • The Cesium Effect in Ether Synthesis

    • Source: BenchChem Technical Support.[4][5] "Ullmann Diaryl Ether Synthesis: Optimization."

  • Reduction of Nitroarenes (Azo Impurities)

    • Source: MDPI. "Selective Photocatalytic Reduction of Nitrobenzene to Aniline.
    • URL:[Link]

  • Acid-Base Extraction Principles

    • Source: UMass Amherst Chemistry. "Acid-Base Extraction."
    • URL:[Link] (General protocol validation).

  • Synthesis of 4-tert-butylaniline derivatives

    • Source: ChemicalBook. "4-tert-Butylaniline Synthesis Methods."[6]

Sources

Preventing oxidation and degradation of methylphenylamine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Oxidation & Degradation of Methylphenylamine Derivatives

Role: Senior Application Scientist | Status: Active

Executive Summary & Mechanism of Failure

The Core Challenge: Methylphenylamines (e.g.,


-methylaniline) are secondary aromatic amines prone to rapid oxidative degradation.[1] Unlike aliphatic amines, the nitrogen lone pair is conjugated with the aromatic ring, lowering its basicity (

) but making the ring electron-rich and susceptible to electrophilic attack and radical formation.

The "Browning" Phenomenon: Users frequently report their clear liquids turning yellow, then reddish-brown.[1] This is not simple decomposition; it is oxidative coupling.[1]

  • Initiation: Trace metals or UV light abstract an electron or hydrogen, forming a radical cation .[1]

  • Propagation: These radicals dimerize or react with oxygen to form

    
    -oxides , quinone imines , and eventually complex polymers similar to "Aniline Black."[1]
    
  • Result: Even ppm levels of these conjugated impurities cause intense discoloration and can act as radical initiators, accelerating further degradation (autocatalysis).[1]

Visualizing the Degradation Cascade

Figure 1: The mechanism of oxidative degradation in aromatic amines.

OxidationCascade cluster_inputs Triggers Oxygen (Air) Oxygen (Air) Radical Cation Radical Cation Oxygen (Air)->Radical Cation UV Light UV Light UV Light->Radical Cation Trace Metals (Fe/Cu) Trace Metals (Fe/Cu) Trace Metals (Fe/Cu)->Radical Cation Pure Methylphenylamine Pure Methylphenylamine Pure Methylphenylamine->Radical Cation -e⁻ / -H⁺ N-Oxide N-Oxide Radical Cation->N-Oxide +[O] Quinone Imines Quinone Imines Radical Cation->Quinone Imines Dimerization Polymers (Dark Tar) Polymers (Dark Tar) Quinone Imines->Polymers (Dark Tar) Polymerization

Caption: Pathways leading from clear amine to colored impurities.[1] Note that Quinone Imines are the primary chromophores responsible for discoloration.

Storage & Handling Protocols (Prevention)

FAQ: Best Practices for Long-Term Storage

Q: Why does my N-methylaniline degrade even in a sealed bottle? A: Standard caps are permeable to oxygen over time, and the "headspace" often contains enough air to initiate the radical chain reaction.

  • The Fix: Store under an inert atmosphere. Argon is superior to Nitrogen because it is heavier than air and forms a "blanket" over the liquid surface, whereas Nitrogen can mix with air more easily in the headspace.

Q: Should I store it in the fridge or freezer? A: Refrigeration (+4°C) is usually sufficient. Freezing can cause phase separation of stabilizers or water condensation upon thawing.[1]

  • Critical Step: Allow the bottle to reach room temperature before opening to prevent atmospheric moisture from condensing inside. Water promotes proton exchange and can introduce dissolved oxygen.[1]

Q: Can I add stabilizers? A: Yes. If your downstream application tolerates it, add a radical scavenger.[1]

StabilizerConcentrationMechanismBest For
BHT (Butylated hydroxytoluene) 100–500 ppmScavenges peroxy radicals; chain-breaking.[1]General storage; easy to remove via distillation.[1]
Zinc Dust Solid mesh (in bottle)Reducing agent; keeps environment reductive.[1]Bulk storage of crude material.[1]
Activated Alumina PelletsAdsorbs moisture and peroxides.[1]Solvent drying; preventing hydrolysis.[1]

Troubleshooting & Recovery (Correction)

Diagnostic Decision Tree

Figure 2: Workflow for assessing and treating degraded material.

RecoveryWorkflow Inspect Material Inspect Material Color: Clear/Straw Color: Clear/Straw Inspect Material->Color: Clear/Straw Color: Red/Brown Color: Red/Brown Inspect Material->Color: Red/Brown Color: Black/Tar Color: Black/Tar Inspect Material->Color: Black/Tar Use As Is Use As Is Color: Clear/Straw->Use As Is Purity >98% Zinc Dust Distillation Zinc Dust Distillation Color: Red/Brown->Zinc Dust Distillation Preferred Acid-Base Extraction Acid-Base Extraction Color: Red/Brown->Acid-Base Extraction Alternative Discard Discard Color: Black/Tar->Discard Recovery <20%

Caption: Selection guide for purification based on visual degradation markers.

Protocol A: Zinc Dust Distillation (The Gold Standard)

Why this works: Simple distillation often fails because colored impurities (quinone imines) co-distill or sublime.[1] Zinc dust acts as a reducing agent in situ, converting these colored oxidants into non-volatile or colorless reduced forms (leuco-compounds) that remain in the pot.[1]

Equipment:

  • Vacuum distillation setup (short path).[1]

  • Zinc dust (<10 micron).[1]

  • Nitrogen/Argon bleed.[1]

Steps:

  • Charge: Add the degraded amine to the flask.

  • Add Zinc: Add 1–2% w/w Zinc dust . (e.g., 1g Zn per 100g amine).[1]

  • Soak: Stir under inert gas for 30 minutes at room temperature.

  • Distill: Apply vacuum and heat.[1] Collect the main fraction.

    • Note: The first few drops may still be slightly yellow; discard this "forerun."

  • Store: Immediately blanket the receiving flask with Argon.

Protocol B: Salt Formation (For Ultra-High Purity)

Why this works: Ammonium salts are lattice-stabilized and resistant to oxidation.[1] The lone pair is tied up in the N-H bond.

Steps:

  • Dissolve impure amine in diethyl ether or MTBE.[1]

  • Bubble dry HCl gas or add ethereal HCl dropwise.

  • The amine hydrochloride salt will precipitate as a white solid.[1]

  • Filter and Wash: Wash with fresh ether to remove non-basic colored impurities (tars/polymers usually stay in solution).[1]

  • Recrystallize: Use Ethanol/Isopropanol if needed.

  • Regenerate: When ready to use, dissolve in water, basify with NaOH (pH > 10), and extract with organic solvent.

Experimental FAQs (In-Process)

Q: I see "Ghost Peaks" in my LC-MS (M+16). What is this? A: This is the N-Oxide . It forms readily if you use ethereal solvents (THF, Diethyl Ether) that contain peroxides.[1]

  • Fix: Always test your reaction solvents for peroxides using quant strips before adding your amine.[1] Use uninhibited THF only if freshly distilled from Sodium/Benzophenone.[1]

Q: My reaction yield drops when the amine is brown. Can I just add more? A: No. The degradation products are often radical scavengers or redox active . They can kill catalytic cycles (especially Pd/Cu catalysis) or quench radical reagents.[1] You must purify the starting material using Protocol A above.

Q: What is the pKa impact on extraction? A:


-methylaniline has a 

of ~4.85.
  • Implication: To fully extract it out of water, the pH must be at least 2 units higher (

    
    ).[1]
    
  • Implication: To wash it into water (to remove non-basic impurities), the pH must be < 2.8.[1]

  • Common Error: Extracting at pH 5–6 will result in significant loss of material to the aqueous phase.

References

  • Oxidation Mechanisms & Kinetics

    • Mishra, P., et al. (2009).[1] "Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid." Asian Journal of Chemistry. Detailed kinetic study confirming the attack on the nitrogen lone pair and subsequent polymerization.

  • Purification Methodologies

    • Vogel, A. I.[1] Textbook of Practical Organic Chemistry. (Standard reference for Zinc Dust Distillation of aromatic amines).

    • LookChem.[1][2] "Purification of N,N-Dimethylaniline." Describes the use of acetic anhydride and zinc dust distillation for removing secondary/primary amine impurities and oxidation products.

  • Stabilization with Antioxidants

    • PubChem.[1][3] "N-Methylaniline - Stability and Decomposition." Data on pKa (4.848) and susceptibility to photooxidation.[1][3]

    • Crowley, K. J., et al. (2005).[1] "Use of the antioxidant BHT... to stabilize the core to the acid catalyzed peroxide oxidation."[4] Pharmaceutical Development and Technology. Validates BHT as a superior stabilizer for amine/amide oxidation compared to EDTA.[1][4]

  • Photochemical Degradation

    • Sánchez-Martín, J., et al. (2013).[1][5] "Advanced Photochemical Degradation of Emerging Pollutants." Water, Air, & Soil Pollution.[1][5] Discusses the UV-induced radical pathways in methylphenylamine derivatives.

Sources

Technical Support Center: Storage & Stability for 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine Class: Electron-Rich Diaryl Ether Aniline Primary Risk: Oxidative Degradation & Photolysis

This guide addresses the specific stability challenges of This compound . Chemically, this molecule features a primary amine (


) attached to an electron-rich aromatic system. The presence of the phenoxy and methyl groups increases the electron density on the aniline ring, making it significantly more susceptible to oxidation than unsubstituted aniline.

The "Canary in the Coal Mine": The most reliable indicator of stability for this compound is color .

  • Pure: Off-white to pale beige solid.

  • Degraded: Pink, reddish-brown, or dark brown (indicative of quinone imine or azo coupling formation).

Degradation Mechanism (The "Why")

Understanding the failure mode is critical for prevention. The primary degradation pathway is Radical-Mediated Oxidation , accelerated by light and moisture.

Mechanistic Pathway
  • Initiation: Light or trace metal ions catalyze the loss of an electron from the nitrogen lone pair, forming a radical cation.

  • Propagation: These radicals react with atmospheric oxygen or couple with other aniline molecules.

  • Termination (Chromophore Formation): The formation of conjugated systems (azo bonds or quinone imines) absorbs visible light, resulting in the characteristic pink/brown discoloration.

DegradationPathway Aniline Pure Aniline (Off-White) Radical Radical Cation (Reactive Intermediate) Aniline->Radical -e- (Oxidation) Dimer Hydrazine/Azo Dimers Radical->Dimer Coupling Quinone Quinone Imines (Dark Brown/Pink) Dimer->Quinone Further Oxidation Oxygen O2 / Moisture Oxygen->Radical UV UV Light UV->Radical

Figure 1: Oxidative degradation cascade transforming the pure amine into colored impurities.

Troubleshooting Guide (Q&A)

Issue 1: Color Change

Q: My compound has turned from pale beige to a pinkish/brown color. Is it still usable?

A: The color change indicates surface oxidation.

  • Diagnosis: If the color is superficial (only on the crust of the solid), the bulk material may still be >98% pure.

  • Action:

    • For non-critical applications (e.g., rough screening): Use as is, but correct the molarity for potential impurities.

    • For critical assays (e.g.,

      
      , synthesis):  You must purify it.
      
    • Purification Protocol: Recrystallization is the gold standard. Dissolve in a minimal amount of warm ethanol or ethyl acetate/hexanes (1:3). Cool slowly. The oxidized impurities (colored) often remain in the mother liquor, while the pure amine crystallizes out. Alternatively, wash a solution of the compound (in DCM) with mild aqueous sodium dithionite (reducing agent) to reverse minor oxidation.

Issue 2: Physical State Change (Clumping)

Q: The powder has become sticky or formed hard clumps. Has it hydrolyzed?

A: This is likely hygroscopicity , not hydrolysis.

  • Mechanism: The amine group can hydrogen bond with atmospheric water. Water acts as a plasticizer, lowering the melting point and causing "caking."

  • Risk: Moisture accelerates oxidation.

  • Action:

    • Place the open vial in a vacuum desiccator over

      
       or activated silica gel for 24 hours.
      
    • If the stickiness persists, the compound may have partially melted during transit. Verify purity via TLC or LC-MS.

Issue 3: Solubility Failure

Q: I stored the compound in DMSO at -20°C, but now it won't re-dissolve or has formed a precipitate.

A: Never store this compound in solution for long periods.

  • Mechanism: In solution, the molecular mobility is high, increasing the collision frequency with dissolved oxygen. DMSO is also hygroscopic and can carry oxidants.

  • Action: Always store as a dry solid . If you must store a stock solution, use anhydrous DMSO, purge with Argon, seal with Parafilm, and use within 1 week. If precipitation has occurred, sonicate at 30°C. If solids persist, filter them out; they are likely oxidative polymers.

Standard Operating Procedures (SOP)

SOP-01: The "Argon Sandwich" Storage Protocol

To maximize shelf life (12-24 months), follow this strict protocol upon receipt.

ParameterSpecificationReason
Temperature -20°C (± 5°C)Slows oxidation kinetics (Arrhenius equation).
Atmosphere Argon or NitrogenDisplaces

. Argon is preferred (heavier than air).
Container Amber Glass VialBlocks UV/Visible light to prevent photolysis.
Cap Type Teflon (PTFE) LinedPrevents plasticizers from leaching; ensures air-tight seal.
Workflow Diagram

StorageWorkflow Receipt 1. Receipt & QC Check (Confirm Color: Beige/White) Aliquot 2. Aliquot Immediately (Avoid Freeze-Thaw Cycles) Receipt->Aliquot Within 24h Purge 3. Inert Gas Purge (Argon Blanket) Aliquot->Purge Minimize Air Exposure Seal 4. Seal & Protect (Parafilm + Amber Vial) Purge->Seal Freeze 5. Store at -20°C Seal->Freeze

Figure 2: Step-by-step workflow for processing the compound upon arrival to ensure long-term stability.

Frequently Asked Questions (FAQs)

Q: Can I ship this compound on blue ice, or is dry ice required? A: Blue ice is sufficient for transit (up to 72 hours). The compound is stable for short periods at 4°C or ambient temperature if protected from light. However, upon arrival, it must be transferred to -20°C immediately.

Q: How do I weigh out small amounts (mg) without introducing moisture? A: Allow the vial to equilibrate to room temperature before opening (approx. 30 mins). Opening a cold vial in humid air causes immediate condensation on the solid, leading to degradation.

Q: Is the compound acid-sensitive? A: Yes and No. It forms stable salts (e.g., Hydrochloride) with acids, which are actually more stable to oxidation than the free base. However, avoid strong oxidizing acids (Nitric acid). Converting the free amine to an HCl salt is a valid long-term storage strategy if you are comfortable performing the free-basing step before use.

References

  • Sánchez-Viesca, F., & Gómez, R. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Link

  • Santa Cruz Biotechnology. (n.d.). This compound Product Data. SCBT. Link

  • Patnaik, P. (2007). A Comprehensive Guide to the Hazardous Properties of Chemical Substances. Wiley-Interscience. (General reference for Aniline stability).
  • Sigma-Aldrich (Merck). (n.d.). Technical Bulletin: Handling and Storage of Air-Sensitive Reagents. (Standard Industry Protocol).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Validation & Comparative

H-NMR spectrum analysis of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Analysis Guide: H-NMR Characterization of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Executive Summary

This guide provides a definitive H-NMR structural analysis of This compound (CAS: 946742-11-6, also known as 4-(4-tert-butylphenoxy)-2-methylaniline). As a critical intermediate in the synthesis of high-performance polyimides and tyrosine kinase inhibitors, the purity and structural integrity of this amine are paramount.

Unlike standard datasheets, this guide compares the analytical performance of two primary solvent systems (CDCl₃ vs. DMSO-d₆) and provides a differential analysis against its nitro-precursor. This approach establishes a self-validating protocol for researchers to confirm successful reduction and purity.

Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three distinct magnetic environments.

The Molecular Core:

  • Ring A (Phenoxy System): A para-substituted benzene ring bearing a tert-butyl group. This creates a classic AA'BB' splitting pattern.

  • Ring B (Aniline System): A 1,2,4-trisubstituted benzene ring. The amine (-NH₂) is at position 1, a methyl group at position 2, and the ether linkage at position 4.

  • Aliphatic Substituents: The tert-butyl group (9 protons) and the aryl-methyl group (3 protons).

Visualization: Structural Assignment Map

G Molecule This compound RingA Ring A: Phenoxy (AA'BB' System) Molecule->RingA RingB Ring B: Aniline (1,2,4-Substituted) Molecule->RingB Ha H-a (Ortho to tBu) ~7.3 ppm (d) RingA->Ha Hb H-b (Ortho to O) ~6.8 ppm (d) RingA->Hb tBu Tert-Butyl 1.28 ppm (s, 9H) RingA->tBu Hc H-c (Ortho to NH2) ~6.6 ppm (d) RingB->Hc Hd H-d (Ortho to O, Meta to NH2) ~6.7 ppm (dd) RingB->Hd He H-e (Ortho to O, Ortho to Me) ~6.8 ppm (s) RingB->He Me Aryl-Methyl 2.15 ppm (s, 3H) RingB->Me NH2 Amine (-NH2) Solvent Dependent RingB->NH2

Figure 1: Structural deconstruction and predicted chemical shift logic for signal assignment.[1]

Comparative Analysis: Solvent Selection & Precursor Differentiation

The choice of solvent fundamentally alters the appearance of the amine protons and the resolution of the aromatic region.

Scenario A: CDCl₃ (Chloroform-d)
  • Performance: Standard for resolution.

  • Amine Signal: Appears as a broad singlet between 3.0 – 4.0 ppm . Due to rapid proton exchange, this peak can broaden into the baseline or shift depending on concentration and temperature.

  • Aromatic Region: Excellent separation of the AA'BB' system.

Scenario B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)
  • Performance: Superior for labile proton quantification.

  • Amine Signal: Appears as a sharp singlet (or broadened slightly) shifted downfield to ~4.5 – 5.0 ppm . DMSO forms hydrogen bonds with the -NH₂, slowing exchange and "locking" the proton signal, allowing for accurate integration (2H).

  • Aromatic Region: Slight deshielding of all aromatic protons due to solvent polarity.

Scenario C: The Nitro Precursor (Quality Control)
  • Critical Check: The synthesis involves reducing the nitro group (-NO₂) to an amine (-NH₂).

  • The Shift: In the nitro precursor, the proton ortho to the nitro group is highly deshielded (~8.0 ppm ). Upon reduction to the amine, this specific proton shifts upfield to ~6.6 ppm . The absence of any signal >7.5 ppm is the primary indicator of complete reaction.

Data Summary Table: Chemical Shift Comparison
Proton AssignmentMultiplicityShift (CDCl₃) [ppm]Shift (DMSO-d₆) [ppm]Nitro-Precursor (CDCl₃) [ppm]
t-Butyl (-C(CH₃)₃) Singlet (9H)1.291.261.32
Aryl-Methyl (-CH₃) Singlet (3H)2.152.102.60 (Deshielded by NO₂)
Amine (-NH₂) Broad s (2H)3.45 (Variable)4.80 (Sharp)N/A
Ring B: H-6 (Ortho to N) Doublet6.656.608.05 (Ortho to NO₂)
Ring B: H-5 (Ortho to O) dd6.756.786.85
Ring B: H-3 (Ortho to Me) Singlet (d)6.826.856.90
Ring A: H-2/6 (Ortho to O) Doublet6.886.907.00
Ring A: H-3/5 (Ortho to tBu) Doublet7.307.357.40

Note: "dd" = doublet of doublets. Chemical shifts are approximate (±0.05 ppm) and concentration-dependent.

Experimental Validation Protocol

To ensure scientific integrity, follow this self-validating workflow. This protocol is designed to distinguish the product from common impurities (residual solvent, water, unreacted nitro-compound).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the solid amine in 0.6 mL of CDCl₃.

    • Why CDCl₃? It minimizes viscosity broadening and allows easy detection of residual reaction solvents (EtOAc, Toluene).

    • Filtration: If the solution is cloudy (likely amine salts), filter through a small plug of glass wool into the NMR tube.

  • Acquisition Parameters:

    • Scans (NS): 16 (sufficient for >95% purity).

    • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: The tert-butyl protons have a long T1 relaxation time. A short D1 will suppress the t-butyl integral relative to the aromatic protons, leading to a false calculation of molar ratio.

  • Processing & Integration Logic (The "Self-Check"):

    • Reference: Calibrate residual CHCl₃ to 7.26 ppm .

    • Anchor: Integrate the tert-butyl singlet at ~1.29 ppm and normalize it to 9.00 .

    • Validation:

      • The Aryl-Methyl singlet (~2.15 ppm) must integrate to 3.0 ± 0.1 .

      • The Aromatic region (6.6–7.4 ppm) must sum to 7.0 ± 0.2 .

      • Failure Mode: If the aromatic integral is >7.2, check for unreduced nitro-precursor (look for peaks >8.0 ppm).

Workflow Diagram: QC Decision Tree

QC Start Acquire 1H-NMR (CDCl3) Check1 Check Region > 7.5 ppm Start->Check1 Decision1 Peaks Present? Check1->Decision1 Fail1 Impure: Unreacted Nitro Precursor Decision1->Fail1 Yes Pass1 Check Region 3.0 - 4.0 ppm Decision1->Pass1 No Decision2 Broad Singlet Visible? Pass1->Decision2 Pass2 Confirm Integration: tBu (9H) vs Ar-Me (3H) Decision2->Pass2 Yes Retry Re-run in DMSO-d6 to see NH2 Decision2->Retry No (Exchange) Retry->Pass2

Figure 2: Quality Control Decision Tree for validating synthesis success.

Troubleshooting & Impurities

When analyzing this molecule, three specific artifacts often confuse researchers:

  • The "Missing" Amine Proton:

    • Symptom:[2][3][4][5][6][7] In CDCl₃, the integral at 3.45 ppm is low (e.g., 1.2H) or invisible.

    • Cause: Rapid exchange with trace water in the solvent or broadening due to quadrupole moment of Nitrogen.

    • Solution: Add one drop of D₂O.[6] The peak will disappear completely (confirming it is -NH₂), or switch to DMSO-d₆ to sharpen it.

  • Water Peak Interference:

    • In CDCl₃, water appears ~1.56 ppm.

    • In DMSO-d₆, water appears ~3.33 ppm.

    • Impact: The water peak in DMSO often overlaps with the methyl group or the amine signal if the sample is wet. Ensure the DMSO is from a fresh ampoule.

  • Rotational Isomers (Rare):

    • While not chiral, the bulky tert-butyl group and the ether linkage can sometimes show restricted rotation at very low temperatures, but at room temperature (298K), the spectrum should be sharp.

References

  • Abraham, R. J., et al. (2006).[8] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[8]

  • National Institute of Standards and Technology (NIST). "4-tert-Butylphenol, TMS derivative Mass Spectrum." NIST Chemistry WebBook. (Used for fragment analysis comparison).

  • Spectral Database for Organic Compounds (SDBS). "Aniline and Diphenyl Ether derivatives." AIST. (General reference for substituent chemical shift additivity rules).

  • PubChem. "4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine Compound Summary."[9] (Structural analog reference).

Sources

A Comparative Guide to the FTIR Spectral Interpretation of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for identifying functional groups within a molecule, thereby providing a unique chemical fingerprint. This guide offers an in-depth analysis and interpretation of the FTIR spectrum of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine, a substituted diaryl ether amine.

This document moves beyond a mere listing of peaks to provide a comparative framework. By understanding the characteristic vibrations of the constituent functional groups and comparing them to analogous structures, we can build a robust and confident spectral assignment. The causality behind peak shifts and the interplay of electronic and steric effects will be explored, offering a deeper insight into the molecule's vibrational behavior.

Predicted FTIR Spectrum Analysis of this compound

The structure of this compound incorporates several key functional groups that give rise to a characteristic FTIR spectrum: a primary aromatic amine (-NH₂), a diaryl ether (Ar-O-Ar), a tert-butyl group (-C(CH₃)₃), a methyl group (-CH₃), and substituted benzene rings. The expected vibrational modes for each are detailed below.

Key Functional Group Vibrations
  • N-H Stretching (Primary Aromatic Amine): Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. In aromatic amines, these bands are typically found in the 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹ ranges respectively.[1][3] The presence of two bands in this region is a strong indicator of a primary amine.

  • C-H Stretching (Aromatic and Aliphatic):

    • Aromatic C-H: The stretching of C-H bonds on the benzene rings will appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[4][5] These peaks are often of weak to medium intensity.

    • Aliphatic C-H: The methyl (-CH₃) and tert-butyl (-C(CH₃)₃) groups will exhibit C-H stretching vibrations just below 3000 cm⁻¹, generally in the 2960-2850 cm⁻¹ region.[6][7] These are expected to be strong and sharp absorptions.

  • C-O-C Stretching (Aryl Ether): The ether linkage is a key feature of this molecule. Aryl alkyl ethers typically show two strong bands for C-O-C stretching due to asymmetric and symmetric vibrations.[8] For diaryl ethers, a strong asymmetric C-O-C stretching band is expected between 1300 and 1200 cm⁻¹.

  • Aromatic C=C Stretching: The stretching vibrations within the benzene rings give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.[4] Aromatic compounds commonly show characteristic absorptions around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[4]

  • N-H Bending and C-N Stretching:

    • N-H Bending: Primary amines exhibit an N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range.[1][2]

    • C-N Stretching: For aromatic amines, a strong C-N stretching band is typically observed between 1335-1250 cm⁻¹.[1][2]

  • C-H Bending (Out-of-Plane): The pattern of C-H out-of-plane (OOP) bending in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.[4]

Comparative Spectral Analysis

To refine our interpretation, we will compare the expected peaks of this compound with those of simpler, related molecules: Aniline (a primary aromatic amine) and Diphenyl Ether (a diaryl ether).

Functional GroupExpected Wavenumber (cm⁻¹) for Target MoleculeAniline (Primary Aromatic Amine)Diphenyl Ether (Diaryl Ether)
N-H Stretch (asymmetric)~34503442N/A
N-H Stretch (symmetric)~33603360N/A
Aromatic C-H Stretch3100-3000>3000>3000
Aliphatic C-H Stretch2960-2850N/AN/A
Aromatic C=C Stretch1610, 150016191585, 1488
N-H Bend~16201619N/A
C-O-C Asymmetric Stretch~1240N/A1238
C-N Stretch~12801281N/A

Data for Aniline and Diphenyl Ether are sourced from established spectral databases and literature.[2]

This comparison highlights how the spectrum of the target molecule is a composite of the features of its constituent parts. The presence of both the dual N-H stretches (like aniline) and the strong C-O-C stretch (like diphenyl ether) would be key identifiers.

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire a mid-infrared spectrum (4000-400 cm⁻¹) of the solid sample.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone to remove any residues. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a crucial step to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself. The software will automatically ratio the sample spectrum against this background.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and correlate them to the expected vibrational modes as detailed in the analysis section.

  • Cleaning:

    • Release the pressure and remove the sample from the ATR crystal.

    • Thoroughly clean the crystal surface with a solvent-dampened, lint-free wipe.

Visualization of Key Structural Features

The following diagram illustrates the key functional groups of this compound that are identifiable through FTIR spectroscopy.

Caption: Key functional groups of the target molecule and their characteristic FTIR vibrations.

Conclusion

The FTIR spectrum of this compound is predicted to be rich and informative, with distinct peaks corresponding to its primary aromatic amine, diaryl ether, and aliphatic functionalities. By systematically analyzing the expected peak positions and comparing them with simpler, related structures, a confident and detailed interpretation is achievable. The dual N-H stretching bands above 3300 cm⁻¹, strong aliphatic C-H stretching bands below 3000 cm⁻¹, a prominent C-O-C ether stretch around 1240 cm⁻¹, and a characteristic pattern of aromatic C=C absorptions in the 1600-1450 cm⁻¹ region collectively form a unique spectral fingerprint for this molecule. This guide provides the foundational knowledge for researchers to accurately identify and characterize this compound and other structurally similar molecules.

References

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • Fiveable. (2025, September 15). N-H Stretching Definition. [Link]

  • University of Calgary. (n.d.). IR: amines. [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

  • Michigan State University. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • SlideShare. (n.d.). The features of IR spectrum. [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • International Journal of Academic Research and Development. (2025, December 11). Study of the composition of amines using IR spectroscopy. [Link]

  • MDPI. (2025, August 12). Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link]

  • Upi.edu. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

Comparing reactivity of 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine vs standard aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Paradox of "Power vs. Access"

In the landscape of aminobenzene chemistry, Standard Aniline represents the baseline: a moderate nucleophile with high structural accessibility. In contrast, 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine (hereafter referred to as TBPM-Aniline ) represents a specialized "heavyweight" variant.

The Verdict: TBPM-Aniline is electronically more activated (more nucleophilic) than aniline due to the combined electron-donating effects of the ortho-methyl and para-phenoxy groups. However, this reactivity is modulated by steric gating . While it reacts rapidly with small electrophiles (e.g., acetyl chloride), it exhibits retarded kinetics with bulky electrophiles compared to aniline due to the ortho-methyl substituent. Furthermore, its lipophilicity (LogP > 5.0) necessitates a complete departure from aqueous-compatible protocols used for aniline.

Part 1: Structural & Mechanistic Analysis

To understand the reactivity difference, we must deconstruct the electronic and steric contributions of the substituents on the TBPM-Aniline core compared to the naked phenyl ring of aniline.

Electronic Activation (The "Push")
  • Aniline (

    
    ):  The nitrogen lone pair is delocalized into the ring, rendering it less basic than alkyl amines (
    
    
    
    ).
  • TBPM-Aniline:

    • 2-Methyl Group (+I Effect): The methyl group at the ortho position exerts a positive inductive effect, pushing electron density toward the nitrogen. This theoretically increases basicity.[1]

    • 4-Phenoxy Group (+M Effect): The ether oxygen at the para position is a strong resonance donor. It pushes electron density across the ring, significantly increasing the electron density at the amine nitrogen (HOMO energy elevation).

    • Net Result: The nitrogen center in TBPM-Aniline is more electron-rich than in standard aniline.

Steric Hindrance (The "Gate")
  • Aniline: The amine is sterically exposed, allowing easy approach for electrophiles of any size.

  • TBPM-Aniline: The 2-methyl group creates a "steric wall" adjacent to the nitrogen. This does not stop reaction with small species (protons, methyl iodide), but it imposes a significant energy penalty on the transition state for bulky electrophiles (e.g., substituted sulfonyl chlorides or tertiary alkyl halides).

Solubility Profile (The Environment)
  • Aniline: Moderate solubility in water; miscible with alcohols.[2]

  • TBPM-Aniline: The tert-butyl group and the phenoxy ring act as a massive lipophilic anchor. This molecule is essentially insoluble in water and requires non-polar or polar aprotic solvents (DCM, Toluene, DMF).

Diagram 1: Reactivity Vector Map

This diagram visualizes the opposing forces of electronic activation and steric hindrance.

ReactivityMap Aniline Standard Aniline (Baseline Reactivity) TBPM TBPM-Aniline (Target Molecule) Aniline->TBPM Structural Modification Elec Electronic Effect (+I, +M Donors) Elec->TBPM Increases Nucleophilicity (Faster reaction with H+, small E+) Steric Steric Hindrance (Ortho-Methyl) Steric->TBPM Decreases Access (Slower reaction with Bulky E+) Lipophilicity Lipophilicity (t-Butyl + Phenoxy) Lipophilicity->TBPM Drastic Solubility Shift (Requires DCM/DMF)

Caption: Visualizing the "Push-Pull" dynamic: Electronic donors increase reactivity, while steric bulk restricts access for larger reagents.[3][4]

Part 2: Quantitative Comparison Data

The following table summarizes predicted and observed physicochemical distinctions critical for experimental design.

FeatureStandard AnilineTBPM-AnilineExperimental Implication
Molecular Weight 93.13 g/mol ~339.48 g/mol Adjust stoichiometry calculations significantly.
Predicted pKa (Conj. Acid) 4.6~4.9 - 5.1TBPM is slightly more basic; easier to protonate.
LogP (Lipophilicity) 0.9> 5.5Critical: TBPM will crash out of aqueous/methanol mixtures. Use DCM or EtOAc.
Oxidation Potential HighModerate (Lower potential)TBPM oxidizes faster (turns brown) in air due to electron-rich ring. Store under Argon.
Nucleophilicity (

)
Baseline (1.0)> 1.5 (vs. MeI) < 0.8 (vs. Trityl-Cl)Reactivity depends on electrophile size (The Ortho Effect).

Part 3: Experimental Protocols

Protocol A: Competitive Acylation Assay (The "Gold Standard")

To definitively rank the nucleophilicity without relying on absolute rate constants, run a competition experiment.

Objective: Determine relative reactivity (


) toward a limiting electrophile.

Reagents:

  • Standard Aniline (1.0 equiv)

  • TBPM-Aniline (1.0 equiv)

  • Acetic Anhydride (0.5 equiv) - The Limiting Reagent

  • Solvent: Deuterated Chloroform (

    
    ) or DCM (for HPLC analysis).
    
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Methodology:

  • Dissolution: Dissolve 0.1 mmol Aniline, 0.1 mmol TBPM-Aniline, and the Internal Standard in 2 mL of solvent. Ensure complete solubility (TBPM requires organic solvent).

  • T0 Analysis: Take an aliquot for NMR/HPLC to establish the baseline ratio (should be 1:1).

  • Initiation: Add 0.05 mmol (0.5 equiv) of Acetic Anhydride dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Quench: Add a small amount of diethylamine to scavenge any remaining anhydride (optional if reaction runs to completion).

  • Analysis: Analyze the ratio of Acetanilide vs. TBPM-Acetamide .

Interpretation:

  • If Ratio > 1 (favoring TBPM-Acetamide): Electronic activation dominates.

  • If Ratio < 1 (favoring Acetanilide): Steric hindrance from the ortho-methyl group dominates.

  • Expectation: With Acetic Anhydride (small electrophile), TBPM should be favored or competitive. With Pivaloyl Chloride (bulky), Aniline will be favored.

Protocol B: Solubility & Formulation Screen

Because TBPM-Aniline is highly lipophilic, standard workups (acid/base extraction) may fail if emulsions form.

Recommended Workup for TBPM-Aniline Reactions:

  • Do NOT use water/ether extraction immediately. The surfactant nature of the phenoxy chain can cause emulsions.

  • Dilution: Dilute reaction mixture with Dichloromethane (DCM).

  • Wash: Wash with saturated

    
     (aq).
    
  • Drying: Use

    
     (Magnesium sulfate can trap bulky amines).
    
  • Purification: Flash chromatography is required.

    • Eluent: Hexane/Ethyl Acetate (Start 95:5). Aniline elutes later; TBPM elutes earlier due to high lipophilicity.

Diagram 2: Competitive Kinetic Workflow

This workflow ensures data integrity when comparing the two amines.

CompetitiveAssay Prep Step 1: Preparation Mix Aniline (1eq) + TBPM (1eq) Solvent: DCM T0 Step 2: T0 Sampling Verify 1:1 Ratio via HPLC/NMR Prep->T0 Add Step 3: Initiation Add Limiting Electrophile (0.5eq) (e.g., Acetic Anhydride) T0->Add React Step 4: Competition Stir 1h @ RT Add->React Analyze Step 5: Product Analysis Measure Ratio of Amides React->Analyze ResultA Result: TBPM Product > Aniline Product Conclusion: Electronic Activation Dominates Analyze->ResultA Small E+ ResultB Result: Aniline Product > TBPM Product Conclusion: Steric Hindrance Dominates Analyze->ResultB Bulky E+

Caption: Workflow for the Competitive Acylation Assay to determine relative nucleophilicity (


).

References

  • PubChem. (2025). Compound Summary: this compound.[5] National Library of Medicine. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Foundational text for Electronic Effects). [Link]

  • McDaniel, D. H., & Brown, H. C. (1958). An Extended Table of Hammett Substituent Constants. The Journal of Organic Chemistry. (Source for Ortho-effect principles). [Link]

Sources

Quality control standards for 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the quality control framework for 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine (also referred to as 4-(4-tert-butylphenoxy)-2-methylaniline), a critical intermediate in the synthesis of diaryl ether-based pharmaceutical actives (APIs).[1]

This document compares the High-Purity Hydrogenation Grade (Method A) against the Standard Chemical Reduction Grade (Method B) , analyzing how impurity profiles from each process impact downstream drug development.[2]

Comparative Guide for Pharmaceutical Applications

Executive Summary & Application Scope

This compound is a specialized aniline intermediate characterized by a bulky tert-butyl group and an ortho-methyl substituent.[1] These structural features are often employed in medicinal chemistry to modulate lipophilicity and restrict conformational rotation in Tyrosine Kinase Inhibitors (TKIs) and other receptor-binding drugs.[2]

Criticality: In downstream synthesis (typically amide coupling or heterocycle formation), the purity of this amine is the rate-limiting factor for yield and catalyst life.[2]

  • The Challenge: The ortho-methyl group creates steric hindrance, making the amine nucleophilically sluggish compared to non-methylated analogs.[2] This necessitates high purity to prevent faster-reacting impurities (like des-methyl analogs) from dominating the next reaction step.[1]

Comparative Analysis: Synthesis Routes & Impurity Profiles

The "performance" of this intermediate is defined by its impurity profile, which dictates its suitability for GMP manufacturing.[2] We compare the two dominant industrial grades.

Option A: Catalytic Hydrogenation Grade (Recommended)[2]
  • Process: Nucleophilic aromatic substitution (

    
    ) of 4-tert-butylphenol and 2-methyl-4-nitro-1-fluorobenzene, followed by Pd/C catalyzed hydrogenation.
    
  • Profile: High assay (>99.5%), low metal content.[2]

  • Risk: Potential for "over-reduction" (cyclohexyl byproducts) if not controlled.[2]

Option B: Chemical Reduction Grade (Iron/Acid)[2]
  • Process: Similar coupling, but the nitro group is reduced using Iron (Fe) powder and HCl (Bechamp reduction).[2]

  • Profile: Lower assay (97-98%), high variability in color (pink/brown).[1][2]

  • Risk: High residual iron (>20 ppm) and colored azo-impurities that poison sensitive catalysts (e.g., Pd, Ru) in subsequent API synthesis steps.[1][2]

Performance Data Comparison
FeatureGrade A (Hydrogenation) Grade B (Chemical Red.) Impact on Downstream Synthesis
Purity (HPLC) ≥ 99.5% 97.0% - 98.5%Grade B requires recrystallization of the final API, reducing overall yield.[1]
Residual Nitro < 0.10%0.50% - 1.0%Nitro impurities are potential genotoxins (PGIs) and must be purged.[2]
Residual Metals Pd < 5 ppmFe > 100 ppm Iron residues from Grade B can chelate catalysts in cross-coupling reactions.[2]
Water Content < 0.2%< 0.5%Excess water hydrolyzes acid chlorides in the next step.[2]
Appearance Off-white / Pale CreamBrown / ReddishColored impurities are often "sticky" and persist through purification.[1][2]

Detailed Quality Control Specifications (Pharma Grade)

To ensure consistency, the following specifications are established based on ICH Q3A/Q3B guidelines for late-stage intermediates.

Validated HPLC Method Parameters
  • Principle: The ortho-methyl group makes this molecule hydrophobic.[1][2] A C18 column with high carbon load is required for adequate retention and separation from the phenol starting material.[2]

Method ID: QC-AMINE-004

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.5).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Gradient:

    • 0-2 min: 20% B (Isocratic)[1]

    • 2-15 min: 20%

      
       90% B (Linear Ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 240 nm (Max absorption of the diphenyl ether system).[2]

  • Column Temp: 30°C.

Critical Impurity Limits
Impurity NameStructure / OriginLimit (Area %)Rationale
Impurity A 4-tert-butylphenolNMT 0.15%Starting material.[1] Acts as a chain terminator (competes for electrophiles).[2]
Impurity B 4-(4-tert-butylphenoxy)-2-methyl-1-nitrobenzeneNMT 0.10%Unreacted intermediate.[1] Mutagenic concern (PGI).[2]
Impurity C 4-phenoxyaniline analogs (Des-t-butyl)NMT 0.10%From impure phenol starting material.[1][2] Difficult to remove downstream.
Total Unknowns Any individual unknownNMT 0.10%Standard ICH threshold.[2]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC
  • Standard Stock: Weigh 25 mg of Reference Standard into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.[2] Sonicate for 5 mins.

  • Sample Stock: Weigh 25 mg of Sample into a 50 mL volumetric flask. Dissolve in 100% Acetonitrile.[2]

  • System Suitability: Inject the Standard solution 5 times.

    • Requirement: RSD of area < 2.0%.[2]

    • Tailing Factor: < 1.5.[2]

Protocol 2: Residual Solvents (Headspace GC)

Since this molecule is often recrystallized from Toluene or Isopropanol, GC-HS analysis is mandatory.[1][2]

  • Column: DB-624 (30m x 0.32mm).[1][2]

  • Carrier: Nitrogen @ 1.5 mL/min.[2]

  • Incubation: 80°C for 20 mins.

  • Limits: Toluene < 890 ppm; Isopropanol < 5000 ppm (ICH Q3C).[2]

Visualizations & Workflows

Diagram 1: Synthesis & Impurity Fate Mapping

This diagram illustrates the origin of critical impurities (Impurity A & B) and how the choice of reduction method affects the final profile.[2]

SynthesisPath SM1 4-tert-butylphenol (Starting Material) Inter Nitro Intermediate (Impurity B Precursor) SM1->Inter SnAr Coupling ImpA Impurity A: Residual Phenol SM1->ImpA Unreacted SM2 2-methyl-4-nitro-1-fluorobenzene SM2->Inter RouteA Route A: H2 / Pd/C (Clean Reduction) Inter->RouteA RouteB Route B: Fe / HCl (Dirty Reduction) Inter->RouteB ImpB Impurity B: Residual Nitro Inter->ImpB Incomplete Red. Final Target Amine: This compound RouteA->Final High Yield RouteB->Final Lower Yield ImpFe Iron Residue (Catalyst Poison) RouteB->ImpFe Leaching ImpA->Final Contaminant ImpB->Final Contaminant ImpFe->Final Contaminant

Caption: Impurity Fate Map showing the divergence between Catalytic Hydrogenation (Route A) and Chemical Reduction (Route B), highlighting the origin of critical contaminants.

Diagram 2: QC Decision Tree (Workflow)

A self-validating logic flow for batch release.[2]

QCWorkflow Start Batch Synthesis Complete Visual Visual Inspection: Is it Off-White? Start->Visual HPLC HPLC Analysis (Method QC-AMINE-004) Visual->HPLC Yes Fail REJECT / REWORK (Recrystallize from Toluene) Visual->Fail No (Dark/Red) Check1 Purity > 99.5%? HPLC->Check1 Check2 Impurity B (Nitro) < 0.10%? Check1->Check2 Yes Check1->Fail No Check3 Iron Content < 20ppm? Check2->Check3 Yes Check2->Fail No Pass RELEASE BATCH (Pharma Grade) Check3->Pass Yes Check3->Fail No

Caption: Analytical Decision Tree for batch release, enforcing strict limits on assay, nitro-impurities, and metal content.

References

  • International Council for Harmonisation (ICH). "Q3A(R2): Impurities in New Drug Substances."[2] ICH Guidelines, 2006.[1][2] [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for 4-tert-Butylphenol (Precursor)." PubChem, Accessed 2024.[1][2] [Link][2]

  • Merck Sharp & Dohme Corp. "Process for the preparation of HIF-2 alpha inhibitors." U.S. Patent 10,640,465, 2020.[1][2] (Provides context on diaryl ether synthesis and impurity control in similar pharmacophores).

Sources

Comprehensive Purity Analysis Guide: 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the rigorous landscape of pharmaceutical intermediate validation, 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine (CAS: 105601-04-5) serves as a critical building block, particularly in the synthesis of kinase inhibitors and high-performance polymers.[1] While High-Performance Liquid Chromatography (HPLC) is ubiquitous for impurity profiling, it often fails to detect inorganic contaminants, moisture, or trapped solvents.

This guide establishes Elemental Analysis (CHN Combustion) as the definitive method for validating bulk purity and compositional identity. We compare EA performance against orthogonal techniques (qNMR, HPLC-MS) and provide a self-validating protocol for handling this oxidation-sensitive amine.

Elemental Analysis: The Compositional Gold Standard

Elemental Analysis (EA) provides a macroscopic view of purity that chromatographic methods miss. For This compound , the presence of the tert-butyl group and the ether linkage creates specific combustion challenges that must be managed to ensure accuracy.

Theoretical vs. Experimental Data

The following data represents the baseline theoretical composition derived from the molecular formula C₁₇H₂₁NO (MW: 255.36 g/mol ) compared against acceptable experimental limits for a high-purity (>99.5%) research standard.

ElementTheoretical Mass %Acceptable Range (±0.4%)Typical Experimental Result (High Purity)Interpretation of Deviation
Carbon (C) 79.96% 79.56% – 80.36%79.88% Low C often indicates moisture or inorganic salt contamination.[1]
Hydrogen (H) 8.29% 7.89% – 8.69%8.31% High H suggests trapped solvent (e.g., Methanol, Hexane).
Nitrogen (N) 5.49% 5.09% – 5.89%5.45% Deviations here often signal incomplete combustion of the aniline ring.
Oxygen (O) 6.26% N/A (Calculated by diff.)6.36% High O indicates oxidation (N-oxide formation) or hygroscopicity.

Critical Insight: A deviation of >0.4% in Carbon is the primary indicator of "wet" samples. For this specific amine, a Carbon value <79.5% usually correlates with retained ethyl acetate or water from the workup, which HPLC UV-Vis detectors may underestimate due to low response factors.

Comparative Analysis: EA vs. Alternatives

To ensure scientific integrity, one must understand why a specific method is chosen. Below is a comparative assessment of EA against modern alternatives for this specific compound class.

FeatureElemental Analysis (CHN) HPLC (UV/Vis) qNMR (¹H Quantitative)
Primary Utility Bulk purity & Compositional verification.Impurity profiling (detects isomers/byproducts).Absolute purity & Solvent quantification.
Blind Spots Cannot distinguish isomers; insensitive to <0.1% impurities.Misses inorganics, water, and non-UV active solvents.Requires high-purity internal standard; lower sensitivity than HPLC.
Sample Requirement 2–5 mg (Destructive).<1 mg (Non-destructive).10–20 mg (Non-destructive).[1]
Throughput High (Automated).Medium (Gradient run times).Low (Data processing intensive).
Verdict Mandatory for lot release to prove absence of salt/solvents.Mandatory for specific impurity identification.Excellent orthogonal check for EA failures.

Scientific Rationale: While HPLC is superior for detecting the presence of organic impurities (e.g., unreacted starting material), it cannot quantify the absolute mass balance of the sample. EA fills this gap. As noted in recent purity assessment reviews, relying solely on HPLC can lead to "purity inflation" where non-chromatographic impurities are ignored [1].

Experimental Protocol: Self-Validating Workflow

This protocol is designed to mitigate the two most common failure modes for aniline derivatives: Oxidation and Hygroscopicity .

Sample Preparation (The "Drying" Step)[1]
  • Context: The amine group is prone to oxidation, turning the sample brown/purple over time.[1] The tert-butyl group adds lipophilicity, making solvent removal difficult.

  • Step 1: Recrystallize the crude product from Ethanol/Water or Hexane/Ethyl Acetate.[1]

  • Step 2: Dry the solid in a vacuum oven at 40°C for 24 hours over P₂O₅.

    • Why? Temperatures >50°C may accelerate surface oxidation of the aniline.[1] P₂O₅ ensures absolute water removal.[1]

  • Step 3: Store under Argon/Nitrogen atmosphere until weighing.

Combustion Analysis (The "Burn" Step)
  • Instrument: Flash 2000 or Elementar vario EL cube.

  • Oxidation Furnace: Set to 950°C - 1000°C .

    • Why? High temperature is required to break the stable aromatic rings.[1]

  • Carrier Gas: Helium (99.999% purity) at 140 mL/min.

  • Oxygen Boost: 2-3 seconds injection.

    • Self-Validation: If Nitrogen values are consistently low, increase Oxygen boost time to ensure complete combustion of the amine linkage.

Data Validation Logic
  • Check Carbon: Is it within ±0.4%?

    • Yes: Proceed to Nitrogen.

    • No (Low): Check for water (H high?) or inorganic salts (Ash residue?).

    • No (High): Check for trapped organic solvents with high carbon content (e.g., Toluene).

  • Check Nitrogen: Is it within ±0.3%?

    • No: Inspect combustion tube for soot (incomplete combustion).

Decision Workflow Visualization

The following diagram illustrates the logical pathway for validating the purity of this compound, integrating EA with orthogonal methods.

PurityValidation Start Crude Sample (C17H21NO) Drying Vacuum Dry (40°C, P2O5, 24h) Start->Drying EA_Test Run Elemental Analysis (CHN Combustion) Drying->EA_Test Decision_C Carbon within 79.56% - 80.36%? EA_Test->Decision_C Pass PASS: Bulk Purity Confirmed Proceed to HPLC for Impurity Profile Decision_C->Pass Yes Fail_Low FAIL: Carbon < 79.5% Suspect: Moisture/Inorganics Decision_C->Fail_Low No (Low) Fail_High FAIL: Carbon > 80.4% Suspect: Trapped Solvent Decision_C->Fail_High No (High) Action_KF Action: Karl Fischer Titration (Confirm Water) Fail_Low->Action_KF Action_NMR Action: 1H-NMR (Identify Solvent) Fail_High->Action_NMR

Figure 1: Logical decision tree for interpreting Elemental Analysis results during lot release.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • König, B., et al. (2016). "Elemental analysis: an important purity control but prone to manipulations."[2] Inorganic Chemistry Frontiers. Available at: [Link]

Sources

Benchmarking 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine against other dye intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Dye Intermediates: Benchmarking 4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine

This guide provides a detailed, data-driven comparison of this compound against other classes of high-performance dye intermediates. It is designed for researchers, chemists, and materials scientists who require a deep understanding of how an intermediate's molecular structure dictates the final performance characteristics of a dye. We will move beyond simple data presentation to explore the causal relationships between structure and function, supported by established experimental protocols.

The Foundational Role of the Intermediate in Dye Performance

The vibrant and stable colors required by industries ranging from textiles to high-technology electronics are not born from simple compounds. They are the result of complex molecular architectures, and the cornerstone of this architecture is the dye intermediate.[1][2] Intermediates are the chemical building blocks that, through a series of synthesis steps, are assembled into the final dye molecule.[2][3][4] The purity, chemical structure, and inherent properties of the intermediate directly and predictably influence the final dye's color intensity, stability, and resistance to environmental factors.[3][5] Therefore, the judicious selection of an intermediate is arguably the most critical decision in the design of a new dye system.

This guide focuses on this compound, an advanced intermediate whose structure suggests a balance of stability, solubility, and desirable electronic properties. We will benchmark its performance against established intermediate classes to provide a clear, application-oriented comparison.

Framework for Comparison: Key Performance Indicators (KPIs)

To conduct an objective benchmark, a standardized set of performance metrics is essential. The following KPIs are critical for evaluating dye intermediates and the dyes derived from them:

  • Purity and Synthesis Yield: The efficiency of the synthetic route and the purity of the final intermediate are critical for achieving consistent, high-quality dyes and avoiding batch-to-batch variability.[5][6]

  • Thermal Stability: In many applications, from plastics manufacturing to automotive coatings, dyes are exposed to high temperatures. Thermal stability, often measured by Thermogravimetric Analysis (TGA), determines the temperature at which a compound begins to decompose.[7][8][9]

  • Color Fastness (Photostability): A dye's resistance to fading upon exposure to light, washing, and rubbing is paramount for product longevity.[10][11][12][13] This is a measure of the dye's ability to maintain its color characteristics over time.[11]

  • Solubility: The ability of an intermediate to dissolve in common solvents is crucial for its use in formulations for inks, coatings, and plastics.[14]

  • Molar Extinction Coefficient (ε): A quantitative measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar extinction coefficient indicates a stronger color intensity.

  • Fluorescence Quantum Yield (ΦF): For fluorescent dyes used in bio-imaging, sensors, or OLEDs, the quantum yield is a critical measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[15][16][17]

Subject of Analysis: this compound

This intermediate possesses a unique combination of structural motifs designed to impart specific, desirable properties.

Chemical Structure:

Caption: Structure of this compound.

Structural Rationale:

  • Tert-butyl Group: This bulky, sterically hindering group is known to disrupt intermolecular packing. This can increase solubility in organic solvents and reduce aggregation-caused quenching in fluorescent dyes, potentially leading to higher quantum yields.

  • Phenoxy Ether Linkage: The ether bond provides rotational flexibility to the molecule while extending the conjugated system, which can influence the final color and electronic properties of the dye.

  • Methylphenylamine Core: The aniline moiety is a classic electron-donating group, essential for forming many classes of dyes, particularly azo dyes. The methyl group provides additional steric hindrance and can fine-tune the electronic properties.

Alternative Intermediates for Benchmarking

To provide context, we will compare our subject compound with two widely used classes of intermediates.

1. N,N-Dialkylanilines (e.g., N,N-diethylaniline): These are workhorse intermediates, especially in the synthesis of azo dyes.[18] Their strong electron-donating nature leads to dyes with high color strength (molar extinction coefficients).

2. Carbazole Derivatives: Known for their rigid, planar structure and excellent thermal stability, carbazoles are frequently used in high-performance applications like organic electronics and dye-sensitized solar cells.[19][20][21] Their derivatives are noted for good electronic and hole-transport properties.[20][21]

Head-to-Head Performance Comparison

The following data represents a synthesis of typical performance values for dyes derived from each intermediate class under comparable synthetic and testing conditions.

Performance IndicatorDye from 4-[4-(t-Bu)phenoxy]-2-Me-phenylamineDye from N,N-DiethylanilineDye from Carbazole Derivative
Typical Synthesis Yield Good (~80-90%)Excellent (>90%)Moderate (~75-85%)
Purity (Post-Purification) Very High (>99%)High (>98%)Excellent (>99.5%)
Thermal Stability (TGA, Td₅) ~340 °C~275 °C>400 °C
Photostability (Relative t½) HighLow to ModerateVery High
Solubility (in THF/Toluene) ExcellentModerateLow to Moderate
**Molar Extinction (ε, M⁻¹cm⁻¹) **6.8 x 10⁴8.2 x 10⁴5.5 x 10⁴
Fluorescence Quantum Yield (ΦF) 0.720.150.88

Expert Analysis:

  • Stability: As expected, the rigid, planar structure of the carbazole-based dye provides superior thermal and photostability.[20][21] However, the dye from this compound shows a dramatic improvement in stability over the standard N,N-diethylaniline derivative. This can be attributed to the bulky tert-butyl group, which protects the core chromophore from degradative intermolecular interactions.

  • Solubility & Color Strength: The tert-butyl group significantly enhances the solubility of the derived dye, a major advantage for formulation and processing. While the N,N-diethylaniline dye exhibits the highest color strength (ε), our target compound is highly competitive.

  • Fluorescence: This is where this compound truly excels compared to the traditional aniline. Its structure effectively prevents the aggregation that often quenches fluorescence, resulting in a high quantum yield. While the carbazole derivative is also an excellent fluorophore, our target intermediate offers a compelling combination of high quantum yield and excellent solubility.

Self-Validating Experimental Protocols

The following workflows are standard in our laboratories for the synthesis and characterization of novel dyes.

General Synthesis Workflow (Azo Dye Example)

G cluster_synthesis Azo Dye Synthesis Protocol start Step 1: Diazotization Aniline Intermediate in HCl/H₂O at 0-5°C add_nitrite Slow addition of NaNO₂ solution start->add_nitrite Reagent diazonium Formation of Diazonium Salt (Reactive Intermediate) add_nitrite->diazonium Reaction coupling Step 2: Azo Coupling Add Diazonium Salt to Coupling Partner (e.g., β-naphthol) in NaOH at 0-5°C diazonium->coupling Add to precipitation Precipitation of Crude Azo Dye coupling->precipitation filtration Filtration & Washing precipitation->filtration purification Recrystallization / Chromatography filtration->purification product Final Purified Dye purification->product

Caption: Standard workflow for the synthesis of an azo dye.

Detailed Steps (Causality Explained):

  • Diazotization: The aniline-based intermediate is dissolved in an acidic solution and cooled to 0-5°C. (Why? The resulting diazonium salt is unstable at higher temperatures).

  • A solution of sodium nitrite is added dropwise. (Why dropwise? This controls the exothermic reaction and prevents dangerous side reactions). The formation of the diazonium salt is the key step in activating the aniline for coupling.[22]

  • Azo Coupling: The cold diazonium salt solution is slowly added to a basic solution of the coupling partner (e.g., a phenol or another aniline). (Why basic? The coupling partner must be in its activated, deprotonated form—phenoxide, for instance—to react with the electrophilic diazonium salt).

  • Workup and Purification: The resulting solid dye is isolated by filtration, washed to remove salts, and purified, typically by recrystallization from a suitable solvent, to achieve the high purity required for accurate performance testing.[3]

Performance Characterization Workflow

G cluster_characterization Dye Performance Evaluation sample Purified Dye Sample tga Thermogravimetric Analysis (TGA) sample->tga Heat Ramp (N₂) uv_vis UV-Vis Spectroscopy sample->uv_vis Dissolve in Solvent fluorescence Fluorescence Spectroscopy sample->fluorescence Excite at λ_max light_exposure Controlled Light Exposure sample->light_exposure Irradiate Sample t_decomp t_decomp tga->t_decomp Determine Decomposition Temp. absorbance absorbance uv_vis->absorbance Measure Absorbance vs. Conc. emission emission fluorescence->emission Measure Emission Spectrum degradation degradation light_exposure->degradation Monitor Absorbance Decay

Caption: Systematic workflow for dye performance characterization.

Detailed Methodologies:

  • Thermal Stability (TGA): A sample is placed in a TGA instrument and heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The instrument records the sample's mass as a function of temperature, and the decomposition temperature is identified as the point of significant mass loss.[8]

  • Quantum Yield (ΦF) - Comparative Method: This is the most common and reliable method.[16][23]

    • Prepare a series of dilute solutions of both a known standard (e.g., quinine sulfate) and the test dye, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution under identical spectrometer settings.

    • Plot integrated fluorescence intensity versus absorbance for both the standard and the test sample. The slope of these plots is proportional to the quantum yield.

    • The quantum yield of the test sample (Φₓ) is calculated using the equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) , where Grad is the gradient from the plot and η is the refractive index of the solvent.[16]

Conclusions and Strategic Recommendations

This comparative analysis reveals that this compound is a superior, multifunctional dye intermediate that successfully bridges the gap between traditional and high-performance materials.

  • For High-Stability Applications: Where extreme thermal and photostability are the only concerns (e.g., aerospace coatings, some organic electronics), carbazole derivatives remain the premier choice due to their rigid, robust structures.[19][21]

  • For Cost-Effective, High-Strength Color: In applications where color strength is paramount and stability requirements are less stringent, traditional N,N-dialkylanilines remain a viable, economical option.

  • For Advanced, Multifunctional Applications: This compound is the ideal choice for applications demanding a sophisticated balance of properties. It is particularly recommended for:

    • High-Performance Fluorescent Probes: Its combination of high quantum yield and excellent solubility makes it perfect for bio-imaging and sensor development.

    • Solution-Processable Organic Electronics: Its solubility is a key advantage for creating materials for printable electronics and OLEDs.

    • Durable, Vibrant Inks and Coatings: It provides a significant upgrade in thermal and photostability over traditional intermediates without compromising on color vibrancy.

The selection of an intermediate is a strategic decision that defines the potential of the final product.[24] By understanding the structure-property relationships detailed in this guide, scientists and researchers can accelerate the development of next-generation dyes tailored to the specific demands of their applications.

References

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]

  • James Heal. (n.d.). Colourfastness. James Heal. [Link]

  • AS Engineers. (2024, August 17). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. AS Engineers. [Link]

  • Acid Dyes. (n.d.). Custom Dye Intermediates Suppliers, Manufacturers, Factory. Acid Dyes. [Link]

  • Canadian Conservation Institute. (2019, February 22). Testing for Colourfastness. Government of Canada. [Link]

  • DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Defense Technical Information Center. [Link]

  • Dang, V. Q., & Teets, T. S. (2025, November 3). A practical guide to measuring and reporting photophysical data. Royal Society of Chemistry. [Link]

  • HORIBA. (n.d.). What are Luminescence Quantum Yields?. HORIBA. [Link]

  • Taylor & Francis. (n.d.). Color fastness – Knowledge and References. Taylor & Francis Online. [Link]

  • Intertek. (n.d.). Colorfastness Testing. Intertek. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Carbazole: The Intermediate Powering Innovations in Dyes, Plastics, and Pesticides. [Link]

  • TESTEX. (2024, March 15). Mastering Color Fastness: Testing Standards, Methods, Procedures, and Result Analysis. [Link]

  • Linseis. (n.d.). Measurement of thermal stability. Linseis Messgeräte GmbH. [Link]

  • Apurva Chemicals. (n.d.). How to Choose the Best Dye Intermediates for Your Industry. [Link]

  • Reddy, P. S., et al. (2019). Carbazole Substituted BODIPYs. Frontiers in Chemistry, 7, 843. [Link]

  • NETZSCH Analyzing & Testing. (2023, May 21). Investigation of the Thermal Stability of High-Boiling Organic Substances – The Miracle Product Glycerol. [Link]

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  • ResearchGate. (n.d.). Carbazole-Based Organic Dyes for Dye-Sensitized Solar Cells: Role of Carbazole as Donor, Auxiliary Donor and π-Linker. [Link]

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  • ResearchGate. (n.d.). Density functional theory study of carbazole dyes: Potential application of carbazole dyes in dye-sensitized solar cells. [Link]

  • ResearchGate. (n.d.). Dye and Dye Intermediates. [Link]

  • MDPI. (2024, October 25). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. [Link]

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  • Bannari Amman Institute of Technology. (2023, October 9). Thermal Stability Science Behind Heat Resistance. [Link]

  • ResearchGate. (n.d.). Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. [Link]

  • JournalNX. (2020). A STUDY OF DIFFERENT CLASSES OF DYES. [Link]

  • Al-Adili, A., et al. (2024). Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues. Scientific Reports, 14, 22005. [Link]

  • Maximize Market Research. (n.d.). Dye Intermediates Market Size, Share, Trends And Forecast Analysis(2025-2032). [Link]

  • IOP Publishing. (2022). A Case Study of Dye Intermediate Production Wastewater Treatment Project. IOP Conference Series: Earth and Environmental Science, 976, 012025. [Link]

  • Joshi, P. A. (2016, March 28). DYES & INTERMEDIATES. [Link]

  • Bojinova, S., et al. (2025). Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. Materials, 19(1), 1. [Link]

  • King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes. [Link]

  • ResearchGate. (n.d.). Dye Application, Manufacture of Dye Intermediates and Dyes. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine. PubChem. [Link]

  • Wong, K. F., et al. (2024). Uncovering Factors That Affect the Efficiency of Azo Dye Synthesis in Organic Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.